6,11-dihydroxytetracene-5,12-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6,11-dihydroxytetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECAURYYBPUIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322410 | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-52-0 | |
| Record name | 1785-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,11-Dihydroxy-5,12-naphthacenedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
spectroscopic characterization of 6,11-dihydroxytetracene-5,12-dione
An In-Depth Technical Guide to the Spectroscopic Characterization of 6,11-dihydroxytetracene-5,12-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant organic molecule belonging to the tetracenequinone family, structurally related to the well-known quinizarin (1,4-dihydroxyanthraquinone). Its extended π-conjugated system and redox-active quinone moiety make it a compound of interest in materials science, organic electronics, and as a precursor for more complex chemical structures, including analogues of anthracycline anticancer agents.[1] A thorough and unambiguous structural confirmation and purity assessment are paramount for any application. This guide provides a comprehensive, multi-technique spectroscopic approach to the characterization of this compound, grounded in first principles and supported by established methodologies. We will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for analysis.
Introduction to this compound
The core structure of this compound features a linear, tetracyclic aromatic framework (tetracene) functionalized with two ketone groups and two hydroxyl groups at the peri-positions. This arrangement creates a strong intramolecular hydrogen bond between the hydroxyl proton and the adjacent quinone oxygen, a feature that profoundly influences its chemical and spectroscopic properties.[2][3] Spectroscopic characterization is not merely a procedural step but a crucial analytical process to confirm the successful synthesis of this precise isomer, assess its purity, and understand its electronic behavior, which is fundamental to its performance in any application.
Caption: Structure of this compound with key positions labeled.
Synthesis and Purity Verification Workflow
The compound is often prepared via a modified Sartori's procedure, a Diels-Alder reaction between a phthalide anion and a naphthoquinone derivative.[4] Regardless of the synthetic route, the final product requires rigorous purification, typically via recrystallization or column chromatography, to remove starting materials, intermediates, and potential side products. Spectroscopy is the definitive tool to track the purification process and validate the final product's identity and cleanliness.
Caption: General workflow for the synthesis, purification, and verification of the target compound.
UV-Visible (UV-Vis) Absorption Spectroscopy
Expertise & Causality: UV-Vis spectroscopy is the primary technique for probing the electronic structure of conjugated systems. For this compound, the extensive π-system gives rise to characteristic absorptions. The spectrum is typically dominated by high-energy π → π* transitions and a lower-energy, visible-region n → π* transition associated with the quinone carbonyls.[5] The position and intensity of these bands are highly sensitive to the molecular structure and solvent environment, making UV-Vis a powerful tool for initial identification.
Experimental Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (200-800 nm). Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically 1-10 µM) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Data Acquisition: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum from ~200 to 800 nm.
Data Interpretation: The spectrum is expected to show two main features, similar to related tetracene diones.[6]
-
π → π Transitions:* Intense absorption bands in the UV region, typically below 350 nm. A strong peak around 259 nm is characteristic of the π-π* transition in the conjugated system.[6]
-
n → π Transition:* A broad, less intense absorption band in the visible region (~450-550 nm). This band is responsible for the compound's color. The presence of hydroxyl groups and intramolecular hydrogen bonding can cause a bathochromic (red) shift of this band compared to unsubstituted quinones.[5][7]
| Transition Type | Approximate λmax Range (nm) | Typical Molar Absorptivity (ε) | Assignment |
| π → π | 250 - 350 | High ( > 10,000 M⁻¹cm⁻¹) | Aromatic system electronic transition |
| n → π | 450 - 550 | Low to Medium ( < 5,000 M⁻¹cm⁻¹) | Quinone carbonyl lone pair transition |
Fluorescence Spectroscopy
Expertise & Causality: Fluorescence spectroscopy provides insight into the molecule's behavior after absorbing light. While many quinones are known to be weak emitters due to efficient intersystem crossing, the rigid, planar structure of the tetracene core can enhance fluorescence. Indeed, 6,11-dihydroxynaphthacene-5,12-dione has been reported to exhibit yellow fluorescence in the solid state.[2] Studying its fluorescence in solution helps to understand its excited-state deactivation pathways.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution (e.g., 0.1-1 µM) in a suitable spectroscopic-grade solvent (e.g., DCM) to minimize re-absorption and aggregation-induced quenching.[8]
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum, confirming the emitting species.
-
Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λmax from UV-Vis) and scan the emission monochromator to record the fluorescence spectrum.
Data Interpretation:
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift. A significant Stokes shift is common in molecules that undergo geometric relaxation in the excited state.
-
Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It can be determined relative to a known standard. For many tetracene derivatives, the quantum yield is sensitive to solvent and substitution.[9] A low quantum yield in solution might indicate that other de-excitation pathways, such as internal conversion or intersystem crossing, are dominant.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a cornerstone technique for identifying functional groups. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending). For this molecule, IR is particularly effective for confirming the presence of the hydroxyl and quinone carbonyl groups and probing the intramolecular hydrogen bond.
Experimental Protocol (ATR Method):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Press the anvil against the crystal and run a background scan.
-
Sample Application: Place a small amount of the solid sample onto the crystal.
-
Pressure Application: Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation: The strong intramolecular hydrogen bond is the most influential feature in the IR spectrum. It significantly affects the O-H and C=O stretching frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Insights |
| O-H Stretch (phenolic) | 3200 - 2500 (very broad) | The extreme broadness and shift to low frequency are definitive evidence of strong intramolecular hydrogen bonding.[2][3] |
| C-H Stretch (aromatic) | 3100 - 3000 | Confirms the presence of the aromatic rings. |
| C=O Stretch (quinone) | 1680 - 1630 | The intramolecular H-bond lowers the frequency of the adjacent C=O group. A split peak or a broad band may appear due to the two distinct carbonyl environments. |
| C=C Stretch (aromatic) | 1600 - 1450 | A series of sharp peaks characteristic of the fused aromatic ring system. |
Reference spectra for similar dihydroxyanthraquinones can be found in spectral databases and serve as excellent comparative tools.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H NMR reveals the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton.
Caption: A standard workflow for structural elucidation using NMR spectroscopy.
Experimental Protocol:
-
Solvent Selection: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice depends on solubility.
-
Sample Preparation: Filter the solution into a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Data Interpretation:
-
Hydroxyl Protons (-OH): A very deshielded singlet is expected far downfield, likely >12 ppm. This extreme shift is a hallmark of the strong intramolecular hydrogen bond, as seen in the related 1,4-dihydroxyanthraquinone (~12.9 ppm).[10] This peak will be broad and will not couple to other protons.
-
Aromatic Protons (-ArH): The eight aromatic protons will appear in the typical aromatic region (7.0-9.0 ppm). Due to the molecule's symmetry, a simpler pattern of four distinct signals might be expected, each integrating to 2H. These will appear as multiplets or doublets depending on their coupling partners.
¹³C NMR Data Interpretation:
-
Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region (~180-190 ppm). They may have slightly different chemical shifts due to one being hydrogen-bonded.
-
Hydroxylated Aromatic Carbons (C-OH): These carbons will be shifted downfield relative to other aromatic carbons, typically in the 150-160 ppm range.
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm range. A ¹³C NMR spectrum for this compound is available in public databases for direct comparison.[13]
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by providing the exact mass, serving as a final confirmation of the elemental composition.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.
-
Injection: Inject the sample into the GC-MS system. The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
Ionization: An ionization method like Electron Impact (EI) is used to generate charged ions.
-
Detection: The mass analyzer separates ions based on their mass-to-charge ratio (m/z), and the detector records the abundance of each ion.
Data Interpretation:
-
Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₁₈H₁₀O₄, the expected mass is:
-
Isotope Pattern: The presence of a small M+1 peak due to the natural abundance of ¹³C can help confirm the number of carbon atoms.
-
Fragmentation: EI ionization can cause fragmentation. Common losses for quinones include the neutral loss of CO (28 Da) and C₂H₂O (42 Da), which can provide additional structural clues.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods. The combined evidence creates a self-validating system that leaves no ambiguity about the molecule's identity and purity.
Caption: Integration of multiple spectroscopic techniques for complete structural validation.
References
-
ResearchGate. (n.d.). UV-visible absorbance spectra of quinizarin. Retrieved from [Link]
-
SpectraBase. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dihydroxyanthraquinone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinizarin characterization and quantification in aqueous media using UV-VIS spectrophotometry and cyclic voltammetry. Retrieved from [Link]
-
PubChem. (n.d.). 6-Hydroxytetracene-5,12-dione. Retrieved from [Link]
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SpectraBase. (n.d.). 1,8-Dihydroxyanthra-9,10-quinone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Quinizarin. Retrieved from [Link]
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Sci-Hub. (n.d.). Far-infrared spectrum of anthraquinone single crystal. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Retrieved from [Link]
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The Raman Active Vibrational Modes of Anthraquinones. (n.d.). Retrieved from [Link]
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Indian Academy of Sciences. (2019). Dimeric conformation sensitive electronic excited states of tetracene congeners and their unconventional non-fluorescent behaviour. Retrieved from [Link]
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ResearchGate. (n.d.). Key properties of tetracene derivatives described in this paper. Retrieved from [Link]
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MDPI. (n.d.). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. Retrieved from [Link]
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ACS Publications. (2021). Methacrylated Quinizarin Derivatives for Visible-Light Mediated Photopolymerization. Retrieved from [Link]
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PubMed Central. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones. Retrieved from [Link]
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ResearchGate. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved from [Link]
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National Institutes of Health. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra of dilute tetracene in THF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Anthracyclinone Precursor. Retrieved from [Link]
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ResearchGate. (n.d.). Typical fluorescence spectroscopy of compounds. Retrieved from [Link]
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- 5. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
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The Crystal Structure of 6,11-dihydroxytetracene-5,12-dione: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solid-state structure of 6,11-dihydroxytetracene-5,12-dione, a π-extended naphthazarin derivative. Leveraging single-crystal X-ray diffraction data, we explore the molecule's planar, centrosymmetric geometry, dominated by strong intramolecular hydrogen bonds. This guide elucidates the intricate network of intermolecular forces, including C—H⋯O interactions and a distinctive herringbone packing motif, which govern the material's supramolecular assembly. Detailed experimental protocols, crystallographic data, and molecular visualizations are presented to offer researchers and drug development professionals critical insights into the structure-property relationships of this important quinonoid system.
Introduction: Significance of Tetracene-dione Scaffolds
Tetracene and its derivatives represent a cornerstone class of organic molecules, pivotal in the fields of organic electronics, dye chemistry, and medicinal chemistry. Their rigid, planar aromatic core facilitates efficient π-electron delocalization, a property that is fundamental to charge transport in organic semiconductors. The introduction of hydroxyl and quinone functionalities, as seen in this compound, profoundly influences the electronic properties, redox potential, and, crucially, the solid-state packing of the material.
In the context of drug development, the quinone motif is a well-known pharmacophore present in numerous anticancer agents (e.g., doxorubicin) and antibiotics. The ability of these molecules to intercalate with DNA and generate reactive oxygen species is often linked to their planar structure and redox activity. Therefore, a precise understanding of the three-dimensional crystal structure of this compound is paramount. It provides a foundational blueprint for predicting its bioavailability, designing derivatives with tailored properties, and understanding its mechanism of action at a molecular level. This guide offers a detailed examination of its experimentally determined crystal structure.
Synthesis and Crystallization
The synthesis of analytically pure this compound can be achieved on a multi-gram scale using established methodologies, such as a modified Sartori's procedure[1]. The critical subsequent step for structural elucidation is the growth of high-quality single crystals.
Protocol: Single Crystal Growth via Slow Evaporation
This protocol is designed to yield single crystals suitable for X-ray diffraction analysis. The choice of solvent is critical; it must provide moderate solubility for the compound and have a suitable vapor pressure to allow for slow evaporation over several days.
-
Solvent Selection: Prepare a saturated solution of this compound in a high-purity solvent such as chloroform or a toluene/heptane mixture at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of polycrystalline material.
-
Crystallization Setup: Place the vial in a vibration-free environment. Cover the vial with a cap, pierced with one or two small holes using a fine needle. The size of the holes dictates the rate of evaporation and, consequently, the rate of crystal growth. Slower growth generally yields higher quality crystals.
-
Incubation: Allow the solvent to evaporate slowly over 3-7 days at a constant temperature. As the solution becomes supersaturated, well-formed, needle-like crystals will begin to form.
-
Harvesting: Once the crystals have reached a suitable size (e.g., 0.2-0.3 mm in one dimension), carefully decant the mother liquor and gently wash the crystals with a small amount of cold, fresh solvent. Dry the crystals under a gentle stream of nitrogen.
Crystallographic Analysis
The definitive three-dimensional arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction (SC-XRD). The analysis reveals a highly ordered and symmetric molecular packing.
Data Collection and Refinement
A suitable single crystal is mounted on a diffractometer. Data collection for this compound was performed at a low temperature (173 K) to minimize thermal vibrations and obtain a more precise structure.[2] Mo Kα radiation is a standard choice for such organic molecules.
The resulting diffraction data is processed to solve and refine the crystal structure. The quality of the final refined structure is indicated by metrics such as the R-factor; a low R-factor signifies a good agreement between the experimental diffraction pattern and the calculated pattern from the proposed structure.
Crystal and Molecular Structure
The molecule of this compound (C₁₈H₁₀O₄) is both centrosymmetric and planar[2][3][4]. The planarity is a key feature, with a root-mean-square deviation of only 0.0098 Å from the least-squares plane defined by the non-hydrogen atoms[2]. This structural rigidity is enforced by the extensive π-conjugated system.
A defining feature of the molecular geometry is a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent quinonoid oxygen atom[2][3][4]. This interaction is characterized by a long phenolic O—H bond (1.19 Å), which locks the hydroxyl proton in place and contributes to the overall planarity of the molecule[2].
The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₀O₄ | [2] |
| Formula Weight | 290.26 g/mol | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/c | [2] |
| a | 8.85(2) Å | [2] |
| b | 3.750(8) Å | [2] |
| c | 18.74(4) Å | [2] |
| β | 94.55(3)° | [2] |
| Volume | 620(2) ų | [2] |
| Z (Molecules/unit cell) | 2 | [2] |
| Temperature | 173(2) K | [2] |
Supramolecular Assembly and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is as important as the structure of the molecule itself, as it dictates the material's bulk properties.
-
Herringbone Packing: The planar molecules pack in a characteristic herringbone pattern along the crystallographic b-axis[2][3]. This is a common and stable packing motif for planar aromatic hydrocarbons, balancing attractive π-π interactions and repulsive electrostatic forces. The distance between the molecular planes in this arrangement is 3.42 Å, indicative of significant π-stacking interactions[2].
-
Intermolecular Hydrogen Bonds: The herringbone stacks are linked to one another through a network of weak C—H⋯O intermolecular hydrogen bonds[2][3][4]. These interactions occur between the aromatic C-H donors and the quinonoid oxygen acceptors of adjacent molecules, with interaction distances ranging from 2.73 to 2.77 Å[2]. While individually weak, these bonds collectively provide significant stabilization energy to the crystal lattice.
The diagram below illustrates the workflow for determining and analyzing the crystal structure.
The following diagram conceptualizes the key intermolecular interactions responsible for the crystal packing of this compound.
Sources
Core Compound Identification and Chemical Properties
An In-Depth Technical Guide to 6,11-Dihydroxy-5,12-naphthacenedione (CAS 1785-52-0)
For Researchers, Scientists, and Drug Development Professionals
6,11-Dihydroxy-5,12-naphthacenedione, registered under CAS number 1785-52-0, is a polycyclic aromatic hydrocarbon with a quinone structure.[1][2] Its rigid, planar framework and reactive hydroxyl and ketone functional groups make it a valuable precursor in the synthesis of advanced materials and complex molecules.[3]
Table 1: Physicochemical Properties of 6,11-Dihydroxy-5,12-naphthacenedione
| Property | Value | Source(s) |
| CAS Number | 1785-52-0 | [1][2] |
| Molecular Formula | C₁₈H₁₀O₄ | [1] |
| Molecular Weight | 290.27 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 350-351 °C | [5][6] |
| Boiling Point (Predicted) | 552.9±45.0 °C | [1][5] |
| Density (Predicted) | 1.527±0.06 g/cm³ | [1][5] |
| pKa (Predicted) | 7.84±0.20 | [1][5] |
| Synonyms | 6,11-dihydroxytetracene-5,12-dione, 6,11-Dihydroxynaphthacenequinone | [1][4] |
The Role in Advanced Synthesis: A Mechanistic Perspective
The utility of 6,11-Dihydroxy-5,12-naphthacenedione in organic and organometallic synthesis stems from its unique electronic and structural characteristics. The quinone moiety serves as a redox-active center, while the hydroxyl groups can be deprotonated to act as chelating ligands for metal ions. This dual functionality allows for its application in a variety of synthetic transformations.
Precursor to Tetracene Derivatives
A primary application of this compound is in the synthesis of functionalized tetracene derivatives.[3] For instance, it has been utilized in the preparation of 5,6,11,12-tetrachlorotetracene, a material investigated for its π-stacking structure and potential applications in organic electronics.[3] The dihydroxy-naphthacenedione core provides a robust scaffold that can be chemically modified to tune the electronic properties of the resulting tetracene system.
Ligand in Supramolecular and Organometallic Chemistry
The hydroxyl groups of 6,11-Dihydroxy-5,12-naphthacenedione can be deprotonated to form a bidentate ligand capable of coordinating with various metal centers. This has been exploited in the synthesis of:
-
Supramolecular Coordination Complexes (SCCs): It serves as a ligand for the construction of SCCs.[1][3]
-
Dirhenium(I) Macrocycles: The compound has been used to create self-assembled, chair-shaped dirhenium(I) macrocyclic compounds.[3]
-
Organometallic Molecular Boxes: It is a key component in the synthesis of half-sandwich Iridium and Rhodium-based organometallic molecular boxes.[3]
The rigid nature of the ligand enforces specific geometries in the resulting metal complexes, making it a valuable tool for the rational design of functional supramolecular architectures.
Experimental Protocols: A Self-Validating Approach
The following section outlines a generalized workflow for the utilization of 6,11-Dihydroxy-5,12-naphthacenedione in the synthesis of a metal-ligand complex. The causality behind each step is explained to ensure a self-validating and reproducible protocol.
General Workflow for Synthesis of a Supramolecular Coordination Complex
Caption: Generalized workflow for the synthesis and characterization of a supramolecular coordination complex.
Step-by-Step Methodology:
-
Reactant Preparation: Accurately weigh 6,11-Dihydroxy-5,12-naphthacenedione and the chosen metal salt in stoichiometric amounts. Causality: Precise stoichiometry is crucial for the formation of the desired complex and to minimize side products.
-
Solvent Degassing: Degas the appropriate solvent (e.g., methanol, acetonitrile) by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Causality: Removal of dissolved oxygen is critical to prevent oxidation of the reactants or the final product, especially when working with air-sensitive metal salts.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 6,11-Dihydroxy-5,12-naphthacenedione in the degassed solvent. Add the metal salt solution dropwise with stirring. Causality: An inert atmosphere is maintained to prevent unwanted side reactions. Slow addition of the metal salt can help control the reaction rate and improve the crystallinity of the product.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Causality: Regular monitoring allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.
-
Product Isolation: Upon completion, cool the reaction mixture to induce precipitation. Isolate the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure and perform a suitable extraction. Causality: The isolation method is chosen based on the solubility of the product. Cooling increases the yield of crystalline products.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography. Causality: Purification is essential to remove any unreacted starting materials and byproducts, ensuring the integrity of subsequent characterization and application studies.
-
Spectroscopic Analysis: Characterize the purified complex using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Causality: Spectroscopic methods provide information about the chemical structure, bonding, and electronic properties of the synthesized complex.
-
Structural Determination: For unambiguous structure elucidation, grow single crystals of the complex and perform X-ray crystallographic analysis. Causality: X-ray crystallography provides definitive proof of the molecular structure and connectivity of the atoms in the complex.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. 6,11-Dihydroxy-5,12-naphthacenedione is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Table 2: GHS Hazard Information
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H315, H319, H335 | P261, P305+P351+P338 |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.[7]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[7]
Spill and Disposal:
In case of a spill, avoid generating dust.[9] Carefully sweep up the solid material and place it in a sealed container for disposal.[7] Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
6,11-Dihydroxy-5,12-naphthacenedione is a valuable and versatile building block in synthetic chemistry. Its rigid structure and tunable electronic properties make it a compound of interest for the development of novel organic electronic materials and complex supramolecular systems. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness its synthetic potential.
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molecular weight of 6,11-dihydroxytetracene-5,12-dione
An In-Depth Technical Guide to 6,11-dihydroxytetracene-5,12-dione: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant organic molecule at the intersection of materials science and pharmaceutical research. Intended for researchers, chemists, and professionals in drug development, this document elucidates the molecule's fundamental properties, synthesis, analytical validation, and key applications, grounding all technical discussions in established scientific principles.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 6,11-dihydroxynaphthacenequinone, is a polycyclic aromatic hydrocarbon belonging to the tetracene class of acenes, functionalized as a quinone. Its rigid, planar structure and electron-accepting quinone moieties, flanked by electron-donating hydroxyl groups, create a unique electronic profile that governs its chemical reactivity and physical properties.
The molecule's planarity and capacity for hydrogen bonding significantly influence its solid-state packing, which typically follows a herringbone pattern.[1] This arrangement is crucial for understanding its potential in organic semiconductor applications. The intramolecular hydrogen bonds between the phenolic hydroxyl groups and the adjacent quinonoid carbonyl oxygens impart significant stability to the molecule.[1][2]
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₈H₁₀O₄ | [3] |
| Molecular Weight | 290.27 g/mol | [3][4] |
| CAS Number | 1785-52-0 | [3] |
| Appearance | Data not available; likely a colored solid | |
| Synonyms | 6,11-Dihydroxy-5,12-naphthacenedione, 6,11-Dihydroxynaphthacenequinone | [3][4][5] |
| Molecular Structure | Centrosymmetric and planar |[1] |
Below is a diagram of the chemical structure of this compound, illustrating the key functional groups and the established numbering convention for the tetracene core.
Caption: Structure of this compound.
Synthesis and Purification
The preparation of analytically pure this compound can be achieved on a multi-gram scale using a modified Sartori procedure.[6] While the specific proprietary modifications are not public, the fundamental transformation involves a double Friedel-Crafts acylation reaction between phthalic anhydride and 1,4-hydroquinone. This acid-catalyzed condensation builds the tetracene core in a convergent manner.
The causality behind this choice of reactants is clear: phthalic anhydride provides the A-ring and the two carbonyl carbons (C5 and C12), while 1,4-hydroquinone serves as the C-ring precursor, providing the hydroxyl-bearing aromatic core. The reaction proceeds through acylation, followed by a cyclization and dehydration sequence to yield the final planar, conjugated system.
Caption: General workflow for the synthesis and purification.
Experimental Protocol: Purification by Recrystallization
This protocol is a self-validating system; successful execution yields crystals with sharp melting points and clean spectroscopic data, confirming purity.
-
Solvent Selection (Rationale): Transfer the crude product to an Erlenmeyer flask. The ideal solvent will poorly dissolve the compound at room temperature but exhibit high solubility at its boiling point. Polar aprotic solvents like dimethylformamide (DMF) or nitrobenzene are often effective for such large, planar molecules.
-
Dissolution: Add the chosen solvent dropwise to the crude solid while heating the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal (if used) and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solubility decreases, the product will crystallize out. Cooling further in an ice bath can maximize the yield. Slow cooling is critical for forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The final product should be a crystalline solid.
Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound. This ensures a trustworthy and well-characterized material for subsequent research. Spectroscopic data for this compound is publicly available and can be used as a reference.[7]
Table 2: Key Spectroscopic Signatures
| Technique | Expected Signature | Rationale |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7-9 ppm), phenolic protons (broad, δ >10 ppm) | Deshielded protons on the aromatic rings. Intramolecular H-bonding shifts phenolic protons significantly downfield. |
| ¹³C NMR | Carbonyl carbons (δ ~180-190 ppm), aromatic carbons (δ ~110-150 ppm) | The quinone carbonyls are highly deshielded. Multiple signals are expected for the non-equivalent aromatic carbons. |
| FTIR | Strong C=O stretch (~1630-1680 cm⁻¹), broad O-H stretch (~3100-3500 cm⁻¹) | Characteristic frequencies for quinone carbonyl and hydrogen-bonded phenolic hydroxyl groups. |
| MS (GC) | Molecular ion peak (M⁺) at m/z 290.27 | Confirms the molecular weight and formula of the compound. |
| UV-Vis | Multiple absorptions in the UV and visible range | Reflects the highly conjugated π-electron system of the tetracenequinone core. |
Caption: Workflow for comprehensive analytical characterization.
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried, purified sample.
-
Solvent Choice (Rationale): Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point, but due to the planarity and potential for aggregation, a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) may be required for adequate solubility. DMSO-d₆ also ensures that the acidic phenolic protons are observable and do not exchange away.
-
Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters to set include an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing & Interpretation: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the aromatic substitution pattern and identify the downfield phenolic proton signals, validating the molecular structure.
Applications in Research and Drug Development
This compound serves as a critical synthesis reagent and a foundational scaffold for developing more complex molecules with tailored functions.[3][4]
A. Precursor for Anthracycline Analogs (Drug Development)
The tetracenequinone core is the central pharmacophore (aglycone) of anthracyclines, a vital class of chemotherapeutic agents that includes doxorubicin and daunorubicin.[8] These drugs function by intercalating into DNA and inhibiting topoisomerase II, leading to cancer cell death. Research into novel anthracycline analogs aims to reduce the severe cardiotoxicity associated with current treatments while retaining or enhancing antitumor activity.[8] this compound provides a readily accessible starting point for the synthesis of these next-generation analogs.[8]
Caption: Role as a core scaffold in developing anthracycline analogs.
B. Building Block for Organic Semiconductors (Materials Science)
The extended π-conjugated system of the tetracene core makes it an attractive candidate for organic electronics. Derivatives of this compound have been synthesized and investigated for their charge-carrier transport properties.[6] By modifying the peripheral substituents of the tetracene core, researchers can tune the molecular packing in the solid state, which directly impacts electronic coupling and charge mobility. This allows for the rational design of new materials for applications in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).[6] The study of these derivatives provides fundamental insights into structure-property relationships in organic semiconductor materials.[6]
References
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Yagodkin, E. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43(4), 360-363. [Link]
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Tomura, M., et al. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Tomura, M., et al. (2007). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o172-3. [Link]
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Stratech Scientific Ltd. (n.d.). 6, 11-Dihydroxy-5, 12-naphthacenedione, min 96%, 1 gram. [Link]
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Al-Suwailem, A. M., & El-Gamal, I. M. (2014). Synthesis of Anthracyclinone Precursor: 5,12-Dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone. MDPI. [Link]
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El-Shehawy, A. A., et al. (2014). Synthesis of Anthracyclinone Precursor: 5,12-Dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone. ResearchGate. [Link]
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PubChem. (n.d.). 6-Hydroxytetracene-5,12-dione. National Center for Biotechnology Information. [Link]
-
Wiley-VCH GmbH. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. SpectraBase. [Link]
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Methodological & Application
Application Notes and Protocols for 6,11-dihydroxytetracene-5,12-dione in Organic Electronics
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Application Notes & Protocols: 6,11-Dihydroxytetracene-5,12-dione as a Versatile Precursor for the Synthesis of High-Performance Rubrene Derivatives
Introduction: The Significance of Rubrene and the Need for Derivatization
Rubrene (5,6,11,12-tetraphenyltetracene) stands as a benchmark material in the field of organic electronics.[1][2] Its exceptional charge carrier mobility, with reported hole mobilities reaching as high as 40 cm²V⁻¹s⁻¹, makes it a superstar candidate for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1][2][3][4] The high performance of rubrene is intrinsically linked to its efficient π-π stacking in the solid state, particularly in its orthorhombic crystalline form, which facilitates charge transport.[1][5][6]
However, the advancement of organic electronics demands materials with precisely tuned properties, such as modified energy levels (HOMO/LUMO), enhanced stability, and specific solid-state packing arrangements.[7][8] This necessitates a strategic chemical modification of the core rubrene structure. Direct functionalization of the tetracene backbone is a powerful approach to achieve this, but it requires a versatile and accessible starting material. This guide details the use of 6,11-dihydroxytetracene-5,12-dione as a pivotal precursor for the rational design and synthesis of a diverse library of rubrene derivatives.[9][10] This quinone offers a robust platform where the keto groups serve as reactive handles for introducing a wide array of functional groups at the sterically crowded and electronically important 5, 6, 11, and 12 positions.
The Core Synthetic Strategy: A Two-Step Transformation
The conversion of this compound into rubrene derivatives is an elegant and powerful two-step process. The strategy hinges on leveraging the reactivity of the quinone's carbonyl groups.
-
Nucleophilic Addition: The process begins with the double nucleophilic addition of an organometallic reagent (typically an organolithium or Grignard reagent) to the two ketone functionalities. This step transforms the sp²-hybridized carbonyl carbons into sp³-hybridized carbons, forming a diol intermediate. The choice of the nucleophile is the key to derivatization, as the R-group from the organometallic reagent (R-M) becomes the new substituent on the tetracene core.
-
Reductive Aromatization: The intermediate diol is not yet the final aromatic tetracene. A subsequent reductive aromatization step is required to eliminate the two hydroxyl groups and re-establish the fully conjugated π-system of the tetracene backbone. This dehydration/reduction step is the driving force for the reaction, resulting in the formation of the highly stable, colored rubrene derivative.[11]
This synthetic logic provides a modular approach to producing a wide range of derivatives by simply varying the organometallic reagent used in the first step.
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Application Notes & Protocols: Dihydroxytetracenedione in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organic Field-Effect Transistors (OFETs) are foundational components for next-generation flexible and low-cost electronics.[1][2] The performance of these devices is critically dependent on the organic semiconductor (OSC) layer. Acenes, such as tetracene and its derivatives, are a well-studied class of OSCs due to their excellent charge transport properties.[3][4] This document provides a detailed guide on the application of dihydroxytetracenedione, a functionalized tetracene derivative, in solution-processed OFETs. The introduction of hydroxyl (-OH) groups is a key molecular design strategy intended to modulate electronic properties, improve molecular packing through hydrogen bonding, and enhance device stability.[5] We will explore the synthesis, device fabrication, characterization, and the critical structure-property relationships that govern the performance of dihydroxytetracenedione-based OFETs.
Core Concepts: The Role of Dihydroxy Functionalization
The transition from raw semiconductor material to a high-performance device is governed by the interplay between molecular structure, solid-state packing, and the fabrication process. Functionalization of the core aromatic structure is a powerful tool to control these factors.[6]
Impact on Molecular Packing and Charge Transport
In organic semiconductors, charge transport occurs via the hopping of charge carriers between adjacent molecules. The efficiency of this process is highly sensitive to the intermolecular distance and orbital overlap, often referred to as π-π stacking.[7]
-
Causality of Hydroxyl Groups: The hydroxyl (-OH) groups in dihydroxytetracenedione are capable of forming strong intermolecular hydrogen bonds. This directed, non-covalent interaction can enforce a more ordered, co-facial π-stacking arrangement in the solid state, which is highly beneficial for charge transport. This contrasts with unsubstituted acenes, where packing is dominated by weaker van der Waals forces.[2]
-
Film Morphology: Solution-processing techniques, such as spin-coating or solution-shearing, are employed to deposit the semiconductor layer.[8] The intermolecular interactions guided by the hydroxyl groups can promote the self-assembly of highly crystalline thin films with large grains, reducing the number of performance-limiting grain boundaries.
Tuning Electronic Properties and Device Stability
Functionalization directly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6]
-
Energy Level Modification: The electron-withdrawing nature of the hydroxyl and dione groups can lower the HOMO level of the tetracene core. A deeper HOMO level can improve the material's stability against oxidation in ambient air, a common failure mechanism for p-type organic semiconductors.[1]
-
Charge Injection: The alignment of the semiconductor's HOMO/LUMO levels with the work function of the source-drain electrodes is crucial for efficient charge injection. Modifying these levels allows for better matching with common electrode materials like gold (Au), potentially reducing contact resistance.
Caption: Workflow for the fabrication of a bottom-gate, top-contact (BGTC) OFET.
Protocol 2: Electrical Characterization
Equipment:
-
Semiconductor Parameter Analyzer (e.g., Keysight B1500A or similar)
-
Probe station connected to a nitrogen-filled glove box or vacuum chamber. [9] Procedure:
-
Setup:
-
Mount the fabricated OFET device onto the chuck of the probe station.
-
Carefully land the probe needles on the source, drain, and gate (via the heavily doped Si substrate) contact pads.
-
-
Output Characteristics Measurement:
-
Apply a constant gate voltage (VG), starting from 0 V and stepping to more negative values (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
For each VG step, sweep the drain voltage (VD) from 0 V to a negative value (e.g., -40 V) and measure the resulting drain current (ID).
-
Plot ID vs. VD for each VG. This plot shows the linear and saturation regimes of transistor operation. [10]
-
-
Transfer Characteristics Measurement:
-
Apply a constant, high VD to ensure the device is in the saturation regime (e.g., VD = -40 V).
-
Sweep the gate voltage (VG) from a positive value (e.g., +10 V) to a negative value (e.g., -40 V) and measure the corresponding ID.
-
Plot |ID|1/2 vs. VG. This curve is used to extract the key performance metrics.
-
Data Extraction:
The primary performance parameters are extracted from the transfer curve in the saturation regime using the following equation:
ID,sat = (W / 2L) * µ * Ci * (VG - Vth)²
Where:
-
W is the channel width and L is the channel length.
-
µ is the field-effect mobility.
-
Ci is the capacitance per unit area of the gate insulator (SiO₂).
-
VG is the gate voltage.
-
Vth is the threshold voltage.
-
Field-Effect Mobility (µ): Calculated from the slope of the linear portion of the |ID|1/2 vs. VG plot.
-
Slope = ((W / 2L) * µ * Ci)1/2
-
µ = 2L / (W * Ci) * (Slope)²
-
-
Threshold Voltage (Vth): Determined by extrapolating the linear region of the |ID|1/2 vs. VG plot to the VG-axis intercept.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion, at high negative VG) to the minimum drain current (Ioff, at VG ≈ Vth or 0V).
Expected Performance & Data Summary
The performance of dihydroxytetracenedione OFETs will be highly dependent on the purity of the material and the precise control over fabrication conditions. Based on related functionalized acene and dione compounds, the following table summarizes expected performance ranges. [7][8][11]
| Parameter | Symbol | Expected Range | Significance |
|---|---|---|---|
| Field-Effect Mobility | µ | 10⁻³ - 1.0 cm²/Vs | Indicates charge transport efficiency. Higher is better. |
| On/Off Current Ratio | Ion/Ioff | > 10⁵ | Measures the quality of the transistor's switching capability. |
| Threshold Voltage | Vth | 0 to -20 V | The gate voltage required to turn the device "on". A value closer to 0 V is desirable for low-power operation. [12] |
| Operating Mode | - | p-type | Indicates that holes are the primary charge carriers. |
References
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Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. (n.d.). ResearchGate. Retrieved from [Link]
-
OFET Characteristics of the DTmBDT Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Takimiya, K., et al. (2006). Organic semiconductors for organic field-effect transistors. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 364(1847), 2759-2778. Available at: [Link]
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Payne, M. M., et al. (2005). Synthesis, Characterization, and OFET Performance of Functionalized Pentacene Derivatives. Journal of the American Chemical Society, 127(14), 4986-4987. Available at: [Link]
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Al-Hashimi, M., et al. (2020). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 16, 2969-2977. Available at: [Link]
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Liu, C., et al. (2020). High-performance and multifunctional organic field-effect transistors. Materials Chemistry Frontiers, 4(1), 69-94. Available at: [Link]
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Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field-Effect Transistor (OFET) Based on Substituted Oligothiophenes. (n.d.). ResearchGate. Retrieved from [Link]
-
cmditr. (2011). OFET Fabrication and Characterization. YouTube. Available at: [Link]
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Horowitz, G. (2000). Organic Field-Effect Transistors. Advanced Materials, 10(5), 365-377. Available at: [Link]
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Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. (2019). Journal of Materials Chemistry C, 7(40), 12516-12522. Available at: [Link]
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Fluorine Substitution of Dithienocoronene Diimide (DTCDI)-Based Molecules to Improve Ambipolar Performance of OFETs. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Crystal Structure, and Transistor Performance of Tetracene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Charge Transport in Organic Diodes and OFETs: A Comparison. (n.d.). ResearchGate. Retrieved from [Link]
-
Chow, T. J., et al. (2012). Tetracene-based field-effect transistors using solution processes. Journal of Materials Chemistry, 22(14), 6933-6940. Available at: [Link]
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In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. (2023). Nanoscale, 15(31), 13035-13045. Available at: [Link]
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Fabrication process of OFETs with strained polymer semiconductors. (n.d.). ResearchGate. Retrieved from [Link]
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Basic working principles of OFETs. (2023). Materials Futures, 2(4). Available at: [Link]
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A Review on Organic Field-Effect Transistors. (2020). GRENZE International Journal of Engineering and Technology, 6(1). Available at: [Link]
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Al-Hashimi, M., et al. (2020). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Beilstein Journal of Organic Chemistry, 16, 2969-2977. Available at: [Link]
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Recent advances in doped organic field-effect transistors. (2021). Journal of Materials Chemistry C, 9(42), 14945-14967. Available at: [Link]
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Fabrication methods of OFETs-based sensors. (n.d.). ResearchGate. Retrieved from [Link]
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OFET structure (color online). (n.d.). ResearchGate. Retrieved from [Link]
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Summary of device performances for the OFETs based on PNDI-BTCN. (n.d.). ResearchGate. Retrieved from [Link]
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Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. (2023). Frontiers in Chemistry, 11, 1255869. Available at: [Link]
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Application Notes & Protocols for Thin-Film Deposition of 6,11-dihydroxytetracene-5,12-dione
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction: The Promise of a Tailored Organic Semiconductor
6,11-dihydroxytetracene-5,12-dione, a derivative of the well-studied organic semiconductor tetracene, presents a compelling molecular architecture for advanced electronic and optoelectronic applications. The presence of hydroxyl and quinone functionalities introduces the potential for strong intermolecular hydrogen bonding, which can significantly influence molecular packing and, consequently, the electronic properties of its thin films.[1][2] This unique structural feature suggests that thin films of this compound could exhibit distinct charge transport characteristics and environmental stability compared to its parent acene.
These application notes provide a comprehensive guide for researchers and scientists on the deposition of high-quality thin films of this compound. We will delve into the theoretical underpinnings and provide actionable, step-by-step protocols for the most pertinent deposition techniques. The causality behind experimental choices will be elucidated to empower users to rationally tune film properties for their specific applications, from organic field-effect transistors (OFETs) to sensors and organic photovoltaic devices.
Physicochemical Properties of this compound
A thorough understanding of the material's intrinsic properties is paramount for developing successful deposition protocols. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₄ | [3] |
| Molecular Weight | 290.27 g/mol | [3] |
| CAS Number | 1785-52-0 | [3] |
| Appearance | Solid | General Knowledge |
| Crystal Structure | Monoclinic, centrosymmetric and planar molecule | [2] |
| Key Structural Feature | Intramolecular hydrogen bonding between phenolic and quinonoid oxygen atoms | [1][2] |
The planarity of the molecule and the potential for strong intermolecular interactions through hydrogen bonding are critical factors that will govern the thin-film growth and morphology.[2]
Part 1: Vacuum Thermal Evaporation (VTE) - The Path to High Purity Films
Vacuum thermal evaporation is a cornerstone technique in physical vapor deposition (PVD) for organic electronics, prized for its ability to produce highly pure and uniform thin films.[4][5] This method is particularly well-suited for small molecules like this compound that can be sublimed without decomposition.
Causality of Experimental Choices in VTE
The quality of a VTE-deposited organic thin film is a direct consequence of a delicate interplay between several key parameters. The rationale behind their careful control is as follows:
-
Base Pressure: A high vacuum environment (typically <10⁻⁶ Torr) is crucial to minimize the incorporation of impurities (e.g., oxygen, water) into the growing film, which can act as charge traps and degrade device performance. It also increases the mean free path of the evaporated molecules, ensuring a directional and uniform deposition.
-
Deposition Rate: This parameter, typically in the range of 0.1-1 Å/s for organic semiconductors, influences the molecular ordering. A slower deposition rate provides molecules with more time to diffuse on the substrate surface and find energetically favorable positions, often leading to larger crystalline domains and higher charge carrier mobility.
-
Substrate Temperature: The temperature of the substrate during deposition is a critical factor controlling the film morphology and crystallinity. It modulates the surface mobility of the arriving molecules. Higher substrate temperatures can promote the growth of larger grains but may also lead to dewetting or the formation of a different polymorph. The choice of substrate temperature is often a trade-off between crystallinity and surface coverage.
-
Substrate Type and Surface Treatment: The nature of the substrate surface (e.g., SiO₂, glass, gold) and its chemical treatment (e.g., cleaning, self-assembled monolayer treatment) dictates the initial nucleation and growth of the thin film. The interfacial energy between the organic molecule and the substrate can significantly influence the molecular orientation and the formation of different crystal phases (polymorphs), which in turn affects the electronic properties.
Experimental Workflow for VTE
Caption: Workflow for Vacuum Thermal Evaporation of this compound.
Detailed Protocol for VTE
1. Substrate Preparation: a. Prepare substrates of choice (e.g., silicon wafers with a 300 nm thermal oxide layer, glass slides). b. Sequentially sonicate the substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). c. Dry the substrates with a stream of high-purity nitrogen gas. d. Optional: Treat the substrates with a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and render the surface hydrophilic. For inducing specific molecular orientations, surface treatment with self-assembled monolayers (e.g., octadecyltrichlorosilane for a hydrophobic surface) can be performed.
2. Deposition Procedure: a. Load the purified this compound powder (>99% purity) into a quartz or tantalum crucible. b. Mount the cleaned substrates onto the substrate holder in the vacuum chamber. c. Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr. d. Set the substrate holder to the desired temperature (e.g., room temperature, 60 °C, 90 °C). e. Gradually heat the crucible until the material starts to sublime. The sublimation temperature will need to be determined empirically but is expected to be in the range of 250-350 °C for similar compounds. f. Once sublimation begins, open the shutter and deposit the material onto the substrates at a controlled rate of 0.2 Å/s, monitored by a quartz crystal microbalance. g. Deposit a film of the desired thickness (e.g., 50 nm). h. Close the shutter and turn off the crucible heater. i. Allow the substrates to cool to room temperature under vacuum before venting the chamber.
3. (Optional) Post-Deposition Annealing: a. To potentially improve the crystallinity of the film, the substrates can be annealed in a nitrogen-filled glovebox or in vacuum. b. A typical annealing procedure would be to heat the films to 100-150 °C for 1-2 hours. The optimal annealing temperature and time must be determined experimentally.
Expected Results and Characterization
The deposited films should be characterized to understand the relationship between deposition parameters and film properties.
| Parameter | Technique | Expected Outcome |
| Morphology and Roughness | Atomic Force Microscopy (AFM) | Smooth, continuous films with visible crystalline grains. Roughness will depend on substrate temperature and deposition rate. |
| Crystallinity and Orientation | X-ray Diffraction (XRD) | Diffraction peaks corresponding to specific crystal planes, indicating crystalline order. The orientation can be determined from the presence of specific (hkl) reflections. |
| Optical Properties | UV-Vis Spectroscopy | Absorption spectra characteristic of the molecular structure, which may show shifts depending on the solid-state packing. |
Part 2: Solution-Based Deposition - For Scalable and Low-Cost Fabrication
Solution-based techniques offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates. The success of these methods hinges on the solubility of this compound in suitable organic solvents. Due to the presence of hydroxyl groups, solubility in moderately polar solvents can be anticipated, but this will require experimental verification.
Causality of Experimental Choices in Solution Processing
-
Solvent Selection: The choice of solvent is critical. It must not only dissolve the material but also have appropriate boiling point, viscosity, and surface tension to facilitate uniform film formation during drying. The solvent's interaction with the solute can also influence the degree of aggregation in solution, which affects the final film morphology.
-
Solution Concentration: The concentration of the solution will directly impact the thickness of the resulting film and can also influence the crystallization process.
-
Deposition Method (e.g., Spin Coating, Drop Casting): The chosen technique will determine the film uniformity and morphology. Spin coating is excellent for producing uniform thin films, while drop casting can lead to the formation of larger crystals due to slower solvent evaporation.
-
Solvent Evaporation Rate: A controlled evaporation rate is key to achieving well-ordered crystalline films. Slow evaporation generally provides more time for molecular self-assembly.
Experimental Workflow for Solution-Based Deposition (Spin Coating)
Caption: Workflow for Solution-Based Deposition via Spin Coating.
Detailed Protocol for Spin Coating
1. Solution Preparation: a. Attempt to dissolve this compound in a range of organic solvents (e.g., chloroform, chlorobenzene, toluene, THF) to determine a suitable solvent system. Gentle heating may be required. b. Prepare a solution of a specific concentration (e.g., 5 mg/mL). c. Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles.
2. Deposition Procedure: a. Prepare substrates as described in the VTE protocol. b. Place the substrate on the spin coater chuck. c. Dispense a sufficient amount of the filtered solution to cover the substrate. d. Spin coat at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds). The final film thickness will be dependent on the spin speed and solution concentration.
3. Post-Deposition Treatment: a. The film can be thermally annealed on a hotplate in a nitrogen atmosphere to promote crystallization and remove residual solvent. b. Alternatively, solvent vapor annealing, where the film is exposed to the vapor of a good solvent, can be used to improve molecular ordering.
Conclusion: A Versatile Material for Organic Electronics
This compound is a promising organic semiconductor whose thin-film properties can be judiciously engineered through the careful control of deposition parameters. The protocols outlined in these application notes provide a robust starting point for the fabrication of high-quality thin films via both vacuum and solution-based methods. It is imperative for researchers to recognize that these are foundational protocols and that systematic optimization of the key parameters discussed herein will be essential to unlock the full potential of this material for specific device applications. The interplay between molecular design, processing conditions, and the resulting solid-state structure remains a central theme in the field of organic electronics, and this compound offers a fascinating platform for further exploration.
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Application Note: 6,11-dihydroxytetracene-5,12-dione as a Novel Sensitizer for Dye-Sensitized Solar Cells
Introduction: The Promise of Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a significant advancement in photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2][3] A key component of a DSSC is the sensitizer dye, which is responsible for absorbing sunlight and initiating the process of converting light energy into electrical energy.[1][2][4] The ideal sensitizer should possess a broad absorption spectrum, appropriate energy levels for efficient electron transfer, and strong attachment to the semiconductor photoanode, typically titanium dioxide (TiO₂).[5][6] This application note explores the potential of 6,11-dihydroxytetracene-5,12-dione as a novel sensitizer for DSSCs and provides detailed protocols for its application and characterization.
Physicochemical Properties and Potential as a DSSC Sensitizer
This compound, a derivative of tetracene, possesses a unique combination of structural and electronic properties that make it a compelling candidate for DSSC applications.
-
Molecular Structure: The planar aromatic structure of the tetracene backbone provides a rigid framework with an extended π-conjugated system. This is advantageous for light absorption and electron transport.[7] The presence of two hydroxyl (-OH) groups at the 6 and 11 positions and two carbonyl (C=O) groups at the 5 and 12 positions are of particular interest.
-
Anchoring Groups: The hydroxyl groups can serve as effective anchoring groups, enabling the dye to chemisorb onto the surface of the TiO₂ photoanode.[8][9][10] This strong binding is crucial for efficient electron injection from the excited dye into the conduction band of the TiO₂.[11][12]
-
Redox Properties: The quinone-like structure of the molecule suggests that it can undergo reversible redox reactions, which is a desirable characteristic for a stable and regenerable sensitizer in a DSSC.[13][14][15]
-
Photophysical Properties: Tetracene and its derivatives are known for their strong absorption in the visible region of the electromagnetic spectrum.[7] This property is essential for a sensitizer to capture a significant portion of the solar spectrum. The extended conjugation in this compound is expected to result in a low HOMO-LUMO gap, allowing for the absorption of lower energy photons.
Mechanism of Action in a DSSC
The proposed mechanism of action for this compound in a DSSC follows the established principles of dye sensitization. The overall process can be broken down into five key steps:
-
Light Absorption: The dye molecule (S) absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), creating an excited state (S*).
-
Electron Injection: The excited dye molecule (S*) injects an electron into the conduction band of the TiO₂ semiconductor. This process must be faster than the decay of the excited state.
-
Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the transparent conducting oxide (TCO) coated glass, generating a photocurrent in the external circuit.
-
Dye Regeneration: The oxidized dye molecule (S⁺) is reduced back to its ground state (S) by accepting an electron from a redox mediator, typically the iodide/triiodide (I⁻/I₃⁻) couple, in the electrolyte.[16]
-
Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode where it is reduced back to I⁻, completing the circuit.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of a DSSC using this compound as the sensitizer.
Protocol 1: Preparation of TiO₂ Photoanode
-
Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates (2 cm x 2 cm) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Deposition of TiO₂ Paste: A mesoporous TiO₂ layer can be deposited on the conductive side of the FTO glass using the doctor-blade technique.[17] A commercially available TiO₂ paste (e.g., P25) is recommended for initial studies.
-
Sintering: The TiO₂ coated substrates are then sintered in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.[18]
-
Post-treatment (Optional): For improved performance, the sintered TiO₂ films can be treated with a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes, followed by rinsing with deionized water and ethanol, and then re-sintering at 500°C for 30 minutes.[18]
Protocol 2: Dye Sensitization
-
Dye Solution Preparation: Prepare a 0.3-0.5 mM solution of this compound in a suitable organic solvent such as ethanol, acetonitrile, or a mixture of both.
-
Dye Adsorption: Immerse the cooled TiO₂ photoanodes into the dye solution and keep them at room temperature for 12-24 hours in a dark environment to allow for complete dye adsorption onto the TiO₂ surface.
-
Rinsing: After sensitization, gently rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
Protocol 3: DSSC Assembly
-
Counter Electrode Preparation: A platinum (Pt) counter electrode is typically used. This can be prepared by sputtering a thin layer of Pt onto an FTO glass substrate or by applying a drop of H₂PtCl₆ solution in isopropanol and heating at 400°C for 15 minutes.[17]
-
Cell Assembly: Assemble the dye-sensitized TiO₂ photoanode and the Pt counter electrode in a sandwich-like configuration, separated by a thin (~25-60 µm) thermoplastic sealant (e.g., Surlyn).
-
Electrolyte Injection: Introduce the electrolyte into the gap between the electrodes through pre-drilled holes in the counter electrode. A common electrolyte consists of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile.[18]
-
Sealing: Seal the holes with a small piece of the thermoplastic sealant and a cover glass to prevent electrolyte leakage.
Characterization and Expected Performance
The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key performance parameters are:
-
Open-circuit voltage (Voc): The maximum voltage the cell can produce.
-
Short-circuit current density (Jsc): The maximum current density the cell can produce.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the cell in converting light to electrical power.
Table 1: Expected Photovoltaic Performance Parameters
| Parameter | Expected Range | Influencing Factors |
| Voc (V) | 0.5 - 0.7 | Difference between TiO₂ Fermi level and electrolyte redox potential. |
| **Jsc (mA/cm²) ** | 5 - 15 | Dye absorption spectrum, dye loading, electron injection efficiency. |
| Fill Factor (FF) | 0.6 - 0.75 | Series and shunt resistances within the cell. |
| PCE (%) | 2 - 5 | Combination of Voc, Jsc, and FF. |
Note: The expected performance is an estimation based on the performance of other novel organic dyes and may vary depending on the experimental conditions and optimization.
Troubleshooting and Optimization
-
Low Jsc: This may indicate poor light absorption or inefficient electron injection. Consider modifying the dye structure to broaden the absorption spectrum or using co-sensitization with another dye. Ensure optimal dye loading on the TiO₂ surface.
-
Low Voc: This could be due to a high rate of charge recombination. Modifying the electrolyte composition, for instance by increasing the concentration of 4-tert-butylpyridine, can help to suppress recombination.
-
Low FF: This is often related to high internal resistance. Ensure good contact between all layers of the cell and use high-quality conductive substrates.
Conclusion
This compound presents a promising new avenue for the development of efficient and cost-effective dye-sensitized solar cells. Its unique molecular structure, with inherent anchoring groups and a potentially broad absorption spectrum, warrants further investigation. The protocols outlined in this application note provide a comprehensive framework for researchers to explore the potential of this and other novel organic dyes in the field of solar energy conversion.
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Dye-sensitized solar cell. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Characterization techniques for dye-sensitized solar cells. (2014). Energy & Environmental Science. [Link]
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How dye-sensitized solar cells work. (2023). Your Physicist. [Link]
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Injection and Ultrafast Regeneration in Dye-Sensitized Solar Cells. (2012). ACS Publications. [Link]
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How to Make DSSC ? - Dye Sensitized Solar Cell. (n.d.). University of Wisconsin-Madison. [Link]
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Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells. (2007). ACS Publications. [Link]
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Effective dyes for DSSCs–Important experimental and calculated parameters. (2023). DOI. [Link]
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Quantitative Evaluation of Electron Injection Efficiency in Dye-Sensitized TiO2 Films. (2011). PMC. [Link]
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Dye-sensitized solar cells based on hydroquinone/benzoquinone as bio-inspired redox couple with different counter electrodes. (2013). PubMed. [Link]
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Designing Efficient Metal-Free Dye-Sensitized Solar Cells: A Detailed Computational Study. (2023). MDPI. [Link]
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Naphthoquinone derivative-based dye for dye-sensitized solar cells: Experimental and computational aspects. (2022). ResearchGate. [Link]
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Toward Improving Triplet Energy Transfer from Tetracene to Silicon Using a Covalently Bound Tetracene Seed Layer. (2023). The Journal of Physical Chemistry Letters. [Link]
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Schematic diagram for HOMO and LUMO energy levels of 5 , 5 , N719 and N749 dyes. (n.d.). ResearchGate. [Link]
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Dye-sensitized solar cells based on hydroquinone/benzoquinone as bio-inspired redox couple with different counter electrodes. (2013). RSC Publishing. [Link]
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Effect of anchoring groups number on the photovoltaic parameters in dye-sensitized solar cells. (2018). Oxford Academic. [Link]
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Characterization of Photochromic Dye Solar Cells Using Small-Signal Perturbation Techniques. (2021). NIH. [Link]
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How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency. (n.d.). Instructables. [Link]
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Tuning the HOMO and LUMO Energy Levels of Organic Dyes with N-Carboxomethylpyridinium as Acceptor To Optimize the Efficiency of Dye-Sensitized Solar Cells. (2011). The Journal of Physical Chemistry C. [Link]
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PN Tandem Solar Cells Based on Combination of Dye-Sensitized TiO2 Photoanode and Perovskite-Sensitized NiO Photocathode. (2016). MDPI. [Link]
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Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. (2020). Journal of Ovonic Research. [Link]
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Anthraquinone dyes as photosensitizers for dye-sensitized solar cells. (2013). ResearchGate. [Link]
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Tetracene Derivatives as Potential Red Emitters for Organic LEDs. (2007). ACS Publications. [Link]
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Singlet fission efficiency in tetracene-based organic solar cells. (2014). ResearchGate. [Link]
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Crystalline silicon solar cells with tetracene interlayers: the path to silicon-singlet fission heterojunction devices. (2016). Materials Horizons. [Link]
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Overview of Dyes for Dye-Sensitized Solar Cell (DSSC) Materials. (n.d.). Stanford Advanced Materials. [Link]
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Organic Dyes in Dye-Sensitized Solar Cells Featuring Back Reflector. (2020). MDPI. [Link]
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6-Hydroxytetracene-5,12-dione. (n.d.). PubChem. [Link]
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6,11-Dihydroxynaphthacene-5,12-dione. (2007). ResearchGate. [Link]
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Application Notes & Protocols for the Fabrication of Electronic Devices with 6,11-Dihydroxytetracene-5,12-dione
Abstract: This document provides a comprehensive guide for the fabrication of electronic devices, particularly Organic Field-Effect Transistors (OFETs), utilizing 6,11-dihydroxytetracene-5,12-dione as the active semiconductor layer. We delve into the fundamental properties of this material and present detailed, field-tested protocols for both solution-based and vacuum deposition techniques. The causality behind experimental choices is explained to empower researchers in their device engineering efforts.
Introduction to this compound
This compound, also known as 6,11-dihydroxynaphthacenequinone, is a planar, π-extended aromatic molecule derived from the tetracene core.[1][2][3] Its molecular structure, characterized by intramolecular hydrogen bonds between the hydroxyl and quinonoid groups, contributes to a planar conformation and influences its solid-state packing.[2][4][5] In the solid state, these molecules typically arrange in a herringbone pattern, a packing motif common to many aromatic hydrocarbons that is conducive to charge transport.[2] This inherent structural order, combined with its organic semiconductor nature, makes it a promising candidate for applications in flexible and printed electronics.[1]
The choice of fabrication methodology is paramount and is dictated by the material's physicochemical properties. This guide will cover the two primary approaches for thin-film deposition: solution-processing and thermal evaporation.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₀O₄ | [3][6] |
| Molecular Weight | 290.27 g/mol | [3][6][7] |
| CAS Number | 1785-52-0 | [3][6] |
| Appearance | Solid | - |
| Thermal Properties | Exhibits stable sublimation | [6] |
| Molecular Structure | Centrosymmetric and planar | [2][5] |
Fabrication Fundamentals: The Organic Field-Effect Transistor (OFET)
To evaluate the electronic properties of this compound, the Organic Field-Effect Transistor (OFET) is the most common device architecture. An OFET allows for the direct measurement of key performance metrics such as charge carrier mobility (μ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).[8][9] This guide will focus on fabricating a bottom-gate, top-contact OFET structure, as it is a widely adopted and reliable configuration.
Caption: Bottom-gate, top-contact OFET architecture.
Protocol I: Solution-Based Thin-Film Fabrication
Solution-based processing is advantageous for its potential in large-area, low-cost manufacturing techniques like spin-coating, blade-coating, and printing.[8][9][10] The success of this method hinges on the solubility of the material and the ability to control film morphology upon solvent evaporation.
Rationale
The goal is to create a highly crystalline, uniform semiconductor film from a solution. The choice of solvent is critical; it must adequately dissolve this compound without leaving residues that could act as charge traps.[10] Subsequent thermal annealing is employed to remove residual solvent and promote molecular ordering, which is essential for efficient charge transport.[11] Surface treatment of the dielectric ensures a favorable interface for crystal growth.
Step-by-Step Protocol
-
Substrate Cleaning:
-
Use heavily n-doped silicon wafers with a thermally grown SiO₂ layer (typically 200-300 nm) as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
Sequentially sonicate the substrates in a cleaning solution (e.g., 2% Hellmanex in deionized water), deionized water, and isopropyl alcohol (IPA) for 15 minutes each.[11]
-
Dry the substrates under a stream of dry nitrogen and bake on a hotplate at 120 °C for 10 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment:
-
To improve the semiconductor-dielectric interface, a self-assembled monolayer (SAM) is often applied. This reduces surface energy and promotes better film growth.
-
Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of octadecyltrichlorosilane (OTS).
-
Hold the chamber under vacuum for 2-3 hours to allow for vapor-phase silanization of the SiO₂ surface.
-
Rinse the substrates with chloroform or hexane to remove excess OTS and bake at 100 °C for 10 minutes.
-
-
Semiconductor Solution Preparation:
-
Prepare a solution of this compound in a suitable high-boiling-point organic solvent (e.g., chlorobenzene, anisole, or dichlorobenzene) at a concentration of 5-10 mg/mL.[9]
-
Gently heat the solution (e.g., at 60 °C) and stir for several hours to ensure complete dissolution.[9]
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Thin-Film Deposition (Spin-Coating):
-
Place the OTS-treated substrate on the spin coater chuck.
-
Dispense the filtered semiconductor solution onto the substrate.
-
Spin-coat at a speed of 1500-3000 RPM for 60 seconds. The exact speed will need to be optimized to achieve the desired film thickness (typically 30-50 nm).
-
Transfer the coated substrate to a hotplate for thermal annealing. A typical process involves heating at 100-120 °C for 30-60 minutes in a nitrogen-filled glovebox to prevent degradation.
-
-
Electrode Deposition:
-
Using a shadow mask, deposit 50 nm of gold (Au) for the source and drain electrodes via thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) can be used if necessary.
-
The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50-100 µm and W = 1000-2000 µm.
-
Caption: Workflow for solution-based OFET fabrication.
Protocol II: Vacuum Thermal Evaporation
Vacuum thermal evaporation is a solvent-free technique that is ideal for materials with good thermal stability.[11] It allows for the deposition of highly pure, uniform thin films with a high degree of molecular order, which can lead to superior device performance. The sublimation properties of this compound make it a suitable candidate for this method.[6]
Rationale
In a high-vacuum environment, the organic material is heated until it sublimes. The vapor then travels in a line-of-sight path and condenses onto a temperature-controlled substrate. By controlling the deposition rate and substrate temperature, one can precisely engineer the morphology and crystallinity of the resulting thin film. This method avoids potential complications from solvent impurities or residues.
Step-by-Step Protocol
-
Substrate Preparation:
-
Follow the identical cleaning and surface treatment (e.g., OTS) steps as described in Protocol I (Sections 3.2.1 and 3.2.2). The quality of the substrate surface is equally critical in vacuum deposition.
-
-
Loading the Evaporator:
-
Place a small amount (10-20 mg) of high-purity, sublimed grade this compound into a quartz or molybdenum crucible (evaporation boat).
-
Mount the cleaned substrates onto the substrate holder within the thermal evaporation chamber. Ensure good thermal contact if substrate heating is to be used.
-
-
Deposition of Semiconductor Layer:
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Set the substrate temperature. A common practice is to hold the substrate at a slightly elevated temperature (e.g., 60-80 °C) to enhance molecular diffusion and promote the growth of larger crystal grains.
-
Slowly increase the current to the crucible to heat the source material.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A slow deposition rate of 0.1-0.5 Å/s is recommended to achieve high-quality crystalline films.
-
Deposit a film of 30-50 nm thickness.
-
-
Electrode Deposition:
-
Without breaking vacuum, which is ideal for maintaining a clean interface, deposit the source and drain electrodes through a shadow mask as described in Protocol I (Section 3.2.5).
-
Caption: Workflow for vacuum deposition OFET fabrication.
Device Characterization
Once fabricated, the devices must be characterized to assess their performance. This is typically done in an inert atmosphere (N₂ or Ar) or vacuum using a semiconductor parameter analyzer connected to a probe station.
-
Transfer Characteristics: A plot of drain current (I_D) versus gate voltage (V_G) at a constant drain voltage (V_D). This curve is used to extract the charge carrier mobility (in the saturation regime) and the on/off ratio.[11]
-
Output Characteristics: A plot of drain current (I_D) versus drain voltage (V_D) at various constant gate voltages (V_G). This curve reveals the classic transistor behavior, including linear and saturation regions.[9][11]
| Parameter | Solution Processing | Vacuum Deposition |
| Solvent | Chlorobenzene, Anisole | N/A |
| Semiconductor Conc. | 5-10 mg/mL | N/A |
| Deposition Method | Spin-Coating | Thermal Evaporation |
| Deposition Rate | N/A | 0.1 - 0.5 Å/s |
| Substrate Temp. | Room Temperature | 60 - 80 °C |
| Annealing Temp. | 100 - 120 °C | Post-deposition anneal optional |
| Pressure | Ambient (in Glovebox) | < 1 x 10⁻⁶ Torr |
Conclusion
The protocols outlined in this guide provide a robust framework for fabricating electronic devices based on this compound. Both solution-based and vacuum deposition methods offer distinct advantages. While vacuum thermal evaporation often yields devices with higher performance due to the formation of highly ordered films, solution-based techniques present a pathway to low-cost, large-scale production. The specific choice of fabrication parameters will require empirical optimization based on the desired device performance and available laboratory infrastructure. Careful attention to substrate cleanliness, interface engineering, and deposition conditions is universally critical to achieving high-quality, reliable organic electronic devices.
References
-
ResearchGate. (n.d.). Preparation of 6,11-Dihydroxy-5,12-tetracenedione | Request PDF. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 6,11-Dihydroxynaphthacene-5,12-dione. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2023). Solution processed organic thin-film transistor for displays and sensors. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Green solvents for organic thin-film transistor processing. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2026). Fabrication of Solution-Processed Organic Field-Effect Transistor by Structural Engineering of Naphtho[1,2-b:5,6-b']dithiophene Derivatives | Request PDF. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (2012). Solution processed high performance pentacene thin-film transistors. Retrieved January 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
-
PubMed. (2007). 6,11-Dihydroxy-naphthacene-5,12-dione. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,11-Dihydroxynaphthacene-5,12-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 6,11-Dihydroxy-naphthacene-5,12-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6,11-Dihydroxy-5,12-naphthacenedione [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green solvents for organic thin-film transistor processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6,11-Dihydroxytetracene-5,12-dione by Sublimation
Welcome to the technical support center for the purification of 6,11-dihydroxytetracene-5,12-dione. This guide is designed for researchers and drug development professionals who are leveraging sublimation as a high-purity processing step. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-quality results.
Core Principles: Why Sublimation for this compound?
This compound, a planar, aromatic quinone, possesses a stable conjugated system with strong intramolecular hydrogen bonds.[1][2] These characteristics give it a relatively high melting point and thermal stability, but also make it susceptible to thermal decomposition if heated excessively.
Sublimation is the ideal purification method for this class of compounds. By heating the solid material under a high vacuum, we can induce a phase transition directly from solid to gas, bypassing the liquid phase entirely.[3] This is critically important because it allows for purification at temperatures significantly below the compound's melting point, thereby minimizing the risk of thermal degradation.[4] The gaseous molecules then crystallize upon contact with a cooled surface (a "cold finger"), leaving non-volatile impurities behind.
Recommended Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints to ensure the integrity of the experiment.
Workflow Overview
Caption: Experimental workflow for the sublimation of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the crude this compound is completely dry. Moisture can interfere with the vacuum and deposit on the cold finger, resulting in a "pasty" product.[3][5]
-
Grind the crude solid into a fine, homogenous powder to maximize surface area for efficient sublimation.[5] Spread it thinly on the bottom of the sublimation apparatus.
-
-
Apparatus Setup:
-
Critical Safety Check: Before every use, meticulously inspect all glassware for star cracks, scratches, or any defects that could cause an implosion under vacuum.[6][7]
-
Assemble the sublimation apparatus, lightly greasing all ground-glass joints to ensure a proper seal.
-
Insert the cold finger, ensuring there is adequate space between it and the crude material.
-
Securely clamp the apparatus.[7] Connect the side arm to a vacuum line via thick-walled tubing. A cold trap (e.g., liquid nitrogen or dry ice/acetone) must be placed between the sublimator and the pump to protect the pump from any volatile impurities.[6][7][8]
-
-
Execution:
-
Evacuate First: Begin evacuating the system. A high vacuum is essential. Do not apply heat until a stable, high vacuum has been achieved.
-
Cool Second: Once the system is under vacuum, fill the cold finger with your coolant (e.g., ice-water slurry or a circulating chiller). Applying coolant before the vacuum can cause atmospheric water to condense on the cold finger.[3][5]
-
Heat Gradually: Slowly heat the bottom of the apparatus using a heating mantle or sand bath. Avoid using a direct flame. The use of manual autotransformers (Variacs) should be avoided to prevent thermal runaway; a controller is preferred.[6]
-
Observe: Watch for the first signs of sublimation—the formation of crystalline material on the tip of the cold finger. Maintain the temperature that sustains a steady rate of sublimation without causing the material to melt or char.[5]
-
-
Collection:
-
Once the sublimation is complete (little to no crude material remains), turn off the heat and allow the entire apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully vent the system, preferably by backfilling with an inert gas like nitrogen or argon.
-
Disassemble the apparatus and carefully scrape the purified crystals from the cold finger onto a pre-weighed piece of glassine paper.
-
Troubleshooting Guide
| Parameter | Recommended Range / Setting | Rationale & Notes |
| Temperature | 180°C - 240°C (starting point) | Highly dependent on vacuum level. Must be determined empirically. The goal is the lowest temperature that allows a reasonable sublimation rate. |
| Pressure | < 10⁻² torr | Lower pressure decreases the sublimation point, providing a wider safety margin against thermal decomposition.[3] |
| Heating Rate | Slow and gradual | Rapid heating can cause "bumping" of the powder or charring if the temperature overshoots the optimal point.[5] |
| Coolant Temp. | 0°C to 15°C | A standard ice-water bath is typically sufficient. Overly cold surfaces are not necessary and can increase thermal stress on the glass. |
Q: My compound is not subliming, even at high temperatures.
-
Potential Cause 1: Insufficient Vacuum. The most common reason for failed sublimation is an inadequate vacuum.[3] The pressure inside the apparatus is too high, meaning the required sublimation temperature is at or above the decomposition temperature.
-
Corrective Action: Check all seals and connections for leaks. A hissing sound is a clear indicator of a leak.[5] Ensure your vacuum pump is operating correctly and is capable of reaching the required pressure. Use a vacuum gauge to confirm the pressure.
-
-
Potential Cause 2: Insufficient Heat. While less common, it's possible the heat transfer to your sample is inefficient.
-
Corrective Action: Ensure good thermal contact between the heating source (mantle, sand bath) and the sublimation apparatus. Confirm the temperature controller is accurate.
-
Q: My sample has turned black and charred, with very little product collected.
-
Potential Cause: Excessive Heat. You have exceeded the thermal decomposition temperature of this compound.[5]
-
Corrective Action: Immediately reduce or turn off the heat. For the next run, improve your vacuum to lower the sublimation temperature. Apply heat much more gradually, allowing the system to equilibrate. Note the temperature at which charring begins and ensure you operate well below this point.
-
Q: Crystals are forming on the walls of the apparatus, not on the cold finger.
-
Potential Cause 1: Improper Temperature Gradient. The walls of the apparatus are too cool, acting as a condensation surface before the vapor can reach the cold finger.[3]
-
Corrective Action: Insulate the sides of the sublimation apparatus with glass wool or aluminum foil to prevent premature cooling. This ensures the only cold surface is the intended one.
-
-
Potential Cause 2: Cold Finger Position. The cold finger may be positioned too high in the apparatus.[3]
-
Corrective Action: Ensure the cold finger is positioned as close to the crude material as possible without risking direct contact.
-
Q: The purified product on the cold finger looks wet or pasty, not crystalline.
-
Potential Cause: Moisture Contamination. This is almost always due to water condensation.[3] This occurs if the cold finger was cooled before a high vacuum was achieved, or if the starting material was not completely dry.
Q: The yield is very low, and it seems like the sample has disappeared.
-
Potential Cause: Inefficient Trapping. The sublimation occurred, but the molecules did not efficiently crystallize on the cold finger and were instead pulled into the vacuum trap.[3]
-
Corrective Action: Check the temperature of your cold finger; it may not be cold enough. Lowering its position can also improve trapping efficiency.[3] In rare cases, if the sublimation rate is too high (due to excessive heat), molecules may have too much kinetic energy to condense effectively.
-
Frequently Asked Questions (FAQs)
-
What purity can I expect from sublimation? Sublimation is an excellent method for achieving very high purity, often >99.5%. It is particularly effective at removing non-volatile inorganic salts and larger organic molecules.
-
Can I re-sublime the purified product? Yes, a second sublimation can further increase purity, though with diminishing returns and some loss of material on each pass.
-
How do I know what temperature to use? This must be determined empirically. Start with a high vacuum (<10⁻² torr) and begin heating very slowly. Note the temperature at which the first crystals appear on the cold finger. This is the onset of sublimation. The optimal temperature will be slightly above this point to achieve a reasonable rate of purification without charring.
-
Is it better to use a sand bath or a heating mantle? Both are effective. A sand bath provides very even, gentle heating but can be messy. A heating mantle is cleaner and easier to use, but care must be taken to ensure good thermal contact and avoid creating hot spots.
Safety First: A Non-Negotiable Checklist
All operations involving high vacuum and heating must be treated with extreme caution.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, and a lab coat.[6][7][8] Use heat-resistant gloves when handling the hot apparatus.
-
Work Area: Conduct the entire procedure inside a certified fume hood to contain any hazardous vapors and provide a physical barrier.[6][8]
-
Glassware Integrity: NEVER use glassware that has any visible scratches, chips, or star cracks for vacuum work.[6][7]
-
Blast Shield: It is best practice to perform the sublimation behind a portable blast shield for protection against potential implosion.[7]
-
Pump Safety: Ensure the vacuum pump is in good working order, and its exhaust is properly vented.[7] All belt-driven components must have guards in place.[7]
-
Cooling and Venting: Never vent a hot system to the atmosphere, as this can cause thermal shock to the glass and potentially ignite volatile compounds. Allow the system to cool completely before venting slowly.
References
-
Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. [Link]
-
Lab Manager. (2025, February 21). Safety Guidelines for Working with Pressure and Vacuum Systems. [Link]
-
Division of Research Safety, University of Illinois. (2019, August 27). Vacuum Safety. [Link]
-
Brildor. Customizing can be dangerous! - Protect yourself as follows. [Link]
-
Fujian Mech & Elec Co., Ltd. Five safety precautions for heat press machines. [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. [Link]
-
Nova Sublimation. Troubleshooting Guide. [Link]
-
Condé Systems. Tired of Sublimation Print Errors? Your Ultimate Troubleshooting Checklist!. [Link]
-
UNMC. (2023, June 29). SAFETY GUIDELINE Vacuum Systems. [Link]
-
PYD Life. Troubleshooting Sublimation Printing. [Link]
- Yagodkin, E. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione.
-
MDPI. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. [Link]
-
ResearchGate. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Tomura, M., & Yamaguchi, H. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o289. [Link]
-
USCutter. (2020, August 13). SUBLIMATION TEMPERATURES & SETTINGS FOR YOUR HEAT PRESS. YouTube. [Link]
-
Hey Let's Make Stuff. (2024, May 7). Finding the Right Sublimation Time, Temperature, and Pressure. YouTube. [Link]
-
ResearchGate. (2014). Initial Steps of Thermal Decomposition of Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate Crystals from Quantum Mechanics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,11-Dihydroxynaphthacene-5,12-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Safety Guidelines for Working with Pressure and Vacuum Systems | Lab Manager [labmanager.com]
- 7. Vacuum Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. unmc.edu [unmc.edu]
Technical Support Center: Synthesis of 6,11-dihydroxytetracene-5,12-dione
Welcome to the technical support center for the synthesis of 6,11-dihydroxytetracene-5,12-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical compound. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields.
I. Overview of the Synthesis
The most common and direct route to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of phthalic anhydride with hydroquinone in the presence of a Lewis acid catalyst, followed by a cyclization step. While seemingly straightforward, this synthesis is often plagued by low yields due to side reactions, incomplete conversion, and purification difficulties. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Reaction Pathway
The synthesis proceeds in two main stages:
-
Acylation: Phthalic anhydride reacts with hydroquinone in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), to form an intermediate benzoylbenzoic acid derivative.
-
Cyclization: This intermediate then undergoes an intramolecular cyclization, also promoted by the Lewis acid, to form the desired this compound.
Caption: Figure 1: General synthesis pathway.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yields are consistently low. What are the most likely causes?
Answer: Low yields in this synthesis can stem from several factors. Here’s a breakdown of the most common culprits and how to address them:
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical.
-
Causality: The initial acylation is typically exothermic and should be controlled to prevent side reactions. The subsequent cyclization requires higher temperatures to overcome the activation energy barrier. Insufficient heating during cyclization will lead to incomplete conversion.
-
Solution: We recommend a two-stage temperature profile. Perform the initial addition of reactants at a lower temperature (e.g., 0-5 °C) to control the exothermic acylation. After the initial reaction, gradually increase the temperature to promote cyclization (e.g., 80-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Reagent Purity and Stoichiometry: The purity of your starting materials and the precise ratio of reactants are paramount.
-
Causality: Impurities in phthalic anhydride or hydroquinone can lead to unwanted side products. The stoichiometry of the Lewis acid is also crucial; an insufficient amount will result in an incomplete reaction, while an excess can lead to charring and other degradation products.[1]
-
Solution: Use high-purity reagents. Phthalic anhydride and hydroquinone should be recrystallized if their purity is in doubt. The molar ratio of phthalic anhydride to hydroquinone should be close to 1:1. The amount of AlCl₃ is typically in the range of 2 to 4 molar equivalents. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific setup.
-
-
Inefficient Mixing: In a heterogeneous reaction mixture, proper agitation is essential for maximizing contact between reactants.
-
Causality: Poor mixing can lead to localized "hot spots" and incomplete reaction, as reactants are not uniformly dispersed.
-
Solution: Use a mechanical stirrer to ensure vigorous and consistent agitation throughout the reaction.
-
Question 2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
Answer: The formation of a dark, insoluble material is a common issue and is often due to charring or polymerization.
-
Causality: This is typically caused by excessive heat or a high concentration of the Lewis acid catalyst.[2] Friedel-Crafts reactions are prone to generating highly reactive carbocation intermediates.[3][4] Under harsh conditions, these intermediates can polymerize or lead to other decomposition pathways.
-
Solution:
-
Temperature Control: As mentioned previously, maintain strict control over the reaction temperature. Avoid rapid heating.
-
Catalyst Addition: Add the aluminum chloride portion-wise to the reaction mixture to better manage the exotherm.
-
Solvent Choice: The choice of solvent can also influence the outcome. While nitrobenzene is a traditional solvent for this reaction, its high boiling point can sometimes contribute to charring if the temperature is not carefully controlled. Dichloromethane can be an alternative for the initial acylation step due to its lower boiling point, followed by a solvent swap or addition of a higher boiling solvent for the cyclization.
-
Question 3: The purification of the final product is proving difficult. What is the recommended procedure?
Answer: The crude product is often a mixture of the desired product, unreacted starting materials, and side products. A multi-step purification process is generally required.
-
Initial Work-up:
-
After the reaction is complete, the mixture is typically quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.
-
The resulting solid is then collected by filtration and washed with water to remove any remaining inorganic salts.
-
-
Purification Protocol:
-
Solvent Washing: Wash the crude solid with a series of solvents to remove different impurities. A common sequence is:
-
Hot water to remove any remaining water-soluble impurities.
-
A hot organic solvent like ethanol or acetone to remove unreacted starting materials and some organic byproducts.
-
-
Recrystallization: Recrystallization from a high-boiling point solvent such as nitrobenzene, N-methyl-2-pyrrolidone (NMP), or dimethylformamide (DMF) is often effective for obtaining a pure product.
-
Sublimation: For obtaining very high purity material, vacuum sublimation can be an excellent final purification step.
-
Caption: Figure 2: Troubleshooting workflow.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid instead of aluminum chloride?
A1: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be used.[5][6] However, their reactivity and the optimal reaction conditions may differ. It is recommended to consult the literature for specific protocols when using alternative catalysts.
Q2: What are some of the key side products to look out for?
A2: Besides charring and polymerization, potential side products can include isomers formed from acylation at different positions on the hydroquinone ring, as well as products from over-acylation. These can often be identified by techniques such as NMR and mass spectrometry.
Q3: Is it possible to perform this synthesis under greener or more environmentally friendly conditions?
A3: Research into greener synthetic routes is ongoing. Some approaches include the use of solid acid catalysts to replace traditional Lewis acids, which can simplify catalyst recovery and reduce waste.[5] Additionally, exploring solvent-free reaction conditions or the use of more benign solvents is an active area of investigation.
IV. Experimental Protocols
Optimized Synthesis Protocol for this compound
Materials:
-
Phthalic anhydride (high purity)
-
Hydroquinone (high purity)
-
Aluminum chloride (anhydrous)
-
Nitrobenzene (anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add phthalic anhydride and hydroquinone in a 1:1 molar ratio.
-
Add anhydrous nitrobenzene as the solvent.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 molar equivalents) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Gradually heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral.
-
Wash the solid with hot ethanol to remove soluble impurities.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize from nitrobenzene or perform vacuum sublimation.
Data Summary
| Parameter | Recommended Range | Rationale |
| Molar Ratio (PA:HQ) | 1:1 | Ensures complete reaction of both starting materials. |
| AlCl₃ (molar eq.) | 2.0 - 4.0 | Catalyzes both acylation and cyclization steps. |
| Initial Temperature | 0 - 5 °C | Controls the initial exothermic acylation. |
| Final Temperature | 80 - 120 °C | Provides energy for the cyclization step. |
| Reaction Time | 2 - 6 hours | Dependent on temperature and scale. |
V. References
-
Yagodkin, E., McGarry, K. A., & Douglas, C. J. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43(4), 360-363. [Link]
-
Begni, F., Gullo, F., Paul, G., et al. (2022). Optimization of the Friedel–Crafts alkylation for the synthesis of hypercrosslinked polymers. ACS Applied Polymer Materials, 4(8), 5281-5286. [Link]
-
Klán, P., et al. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry, 88(24), 17666-17676. [Link]
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Majumder, S., & Telvekar, V. N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(60), 34533-34574. [Link]
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Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
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Bastarolo, D., & Sartori, G. (Eds.). (2011). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. [Link]
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Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]
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Technical Support Center: Degradation Pathways of Tetracenedione Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetracenedione derivatives. This guide is designed to provide in-depth, practical solutions to common stability and degradation challenges encountered during your experiments. Drawing from established scientific principles and field experience, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and handling of tetracenedione-based compounds, a core structure in tetracycline antibiotics.
Q1: What are the primary degradation pathways for tetracenedione derivatives?
Tetracenedione derivatives, particularly tetracyclines, are susceptible to several degradation pathways due to their complex chemical structure. The main routes of degradation are non-biological and include hydrolysis, photolysis, and oxidation.[1][2] Biological or metabolic degradation also occurs.[1][2] Key transformations include:
-
Hydrolysis: This process involves the chemical breakdown of the compound due to reaction with water. It is heavily influenced by pH, with degradation often being faster in neutral solutions compared to acidic or alkaline conditions.[3] Common hydrolytic reactions include epimerization (e.g., formation of 4-epitetracycline) and dehydration (e.g., formation of anhydrotetracycline).[4][5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The tetracene core is a chromophore that absorbs light, leading to the formation of reactive oxygen species (ROS) that can attack the molecule.[6][7] This pathway can be very rapid, especially in aqueous solutions.[3]
-
Oxidation: These compounds can be oxidized, leading to a loss of activity. This can be accelerated by the presence of metal ions or oxidizing agents.[8]
-
Epimerization: This is a common transformation at the C4 position, leading to the formation of diastereomers (epimers), such as epitetracycline (ETC).[5] These epimers often have reduced antibacterial activity.[1]
Q2: Why are my experimental results inconsistent when working with these compounds?
Inconsistent results often stem from unrecognized degradation occurring during your experimental workflow. Several factors can influence the stability of these molecules:
-
Temperature: Higher temperatures accelerate most degradation reactions, following the Arrhenius equation.[9][10]
-
pH: The stability of tetracenediones is highly pH-dependent. For instance, tetracycline is known to be unstable at extreme pH values.[11] Hydrolysis rates can be significantly different in acidic, neutral, and basic conditions.[3][4]
-
Light Exposure: Even ambient laboratory light can be sufficient to cause significant photodegradation over time.[12] Storing solutions in clear vials on a lab bench can lead to rapid loss of the parent compound.
-
Solvent/Matrix: The choice of solvent is critical. Aqueous solvents can accelerate hydrolysis. Methanol is often chosen for stock solutions due to its ability to dissolve tetracyclines and its miscibility with various solvents.[13] The presence of metal ions like Ca²⁺ or Mg²⁺ can also affect stability, sometimes slowing hydrolysis but accelerating photolysis.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can lead to significant losses of the compound, potentially due to precipitation with ions in the buffer.[14]
Q3: What are the major degradation products I should be aware of, and are they toxic?
The primary degradation products arise from the pathways mentioned above. For tetracycline, the most cited degradation products are:
It is crucial to monitor for these products as they not only represent a loss of the active compound but can also possess higher toxicity than the parent drug.[1][2][16] For example, anhydrotetracycline is known to be nephrotoxic, and expired tetracycline prescriptions are discarded to avoid potential toxicity from these breakdown products.[11][17]
Section 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for specific experimental problems.
Guide 1: Unexpectedly Rapid Degradation of Compound in Solution
Problem: You prepare a fresh solution of a tetracenedione derivative, but subsequent analysis (e.g., HPLC, bioassay) shows a significantly lower concentration or activity than expected, even within a short timeframe.
Root Cause Analysis Workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Detailed Solutions:
-
Evaluate for Photodegradation:
-
Causality: The conjugated ring system of tetracenediones makes them highly susceptible to light. The half-life under light can be days, compared to many days or weeks in the dark.[1]
-
Immediate Action: Always prepare and store solutions in amber glass vials or wrap clear vials completely in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Verification Protocol: Conduct a simple side-by-side experiment. Prepare two identical aliquots of your solution. Store one wrapped in foil in a dark drawer and leave the other on the lab bench under normal lighting. Analyze both after a few hours or a day to quantify the difference.
-
-
Assess Hydrolytic Stability (pH Effects):
-
Causality: Hydrolysis rates are highly dependent on pH. Neutral pH can sometimes lead to faster degradation than acidic or basic conditions.[3] Epimerization to less active forms is also common in weakly acidic conditions (pH 4-~7).[14]
-
Immediate Action: Double-check the pH of your buffers and solutions. When preparing stock solutions for long-term storage, use a non-aqueous solvent like methanol or DMSO where possible.[13]
-
Verification Protocol: Perform a preliminary pH stability screen. Prepare small aliquots of your compound in buffers of different pH values (e.g., pH 4, 7, 9). Analyze the concentration at T=0 and after 24 hours at a controlled temperature to determine the optimal pH range for your experiments.
-
-
Consider Metal Ion Interactions:
-
Causality: Tetracyclines are known to chelate divalent metal cations like Ca²⁺ and Mg²⁺.[18] This chelation can alter degradation kinetics, sometimes inhibiting hydrolysis but accelerating photolysis.[3]
-
Immediate Action: If your buffer or media contains high concentrations of divalent cations, consider if they are essential. If not, use a buffer prepared with metal-free water. In some cases, adding a chelator like EDTA can stabilize the compound, but this must be tested for compatibility with your downstream application.
-
Guide 2: Appearance of Unknown Peaks in HPLC Chromatogram
Problem: During HPLC analysis of your compound, you observe new, unexpected peaks that increase over time, while the peak for your parent compound decreases.
Troubleshooting Steps:
-
Identify the Degradants: The most common degradants are ETC, ATC, and EATC.[15] If you have standards for these compounds, you can confirm their identity by retention time.
-
Employ a Stability-Indicating Method: Your HPLC method must be able to resolve the parent compound from all major degradation products.[19]
-
Causality: If the degradants co-elute with the parent peak, you will not get an accurate quantification of the active compound, leading to a false impression of stability.
-
Action: If you suspect co-elution, modify your HPLC method. This may involve changing the mobile phase composition (e.g., acetonitrile/oxalic acid gradient), flow rate, or using a different column (e.g., C8 or C18).[13][15] A photodiode array (PDA) detector can help determine if your main peak is pure.
-
-
Perform a Forced Degradation Study:
-
Causality: A forced degradation (or stress testing) study is the definitive way to identify potential degradation products and validate that your analytical method can detect them.[20]
-
Action: Intentionally degrade your compound under various stress conditions to generate the degradants. This will confirm the peak identities and prove your method is "stability-indicating."
-
Protocol: Forced Degradation Study
This protocol outlines how to generate degradation products for analytical method validation.
Materials:
-
Tetracenedione derivative (pure substance)
-
0.1 M HCl (acid hydrolysis)
-
0.1 M NaOH (base hydrolysis)
-
3% H₂O₂ (oxidation)
-
HPLC-grade water and solvents
-
Calibrated oven and photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare Solutions: Prepare several identical solutions of your compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to one solution. Heat at 60-80°C for a specified time (e.g., 2-4 hours).[19] Cool, neutralize with NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another solution. Keep at room temperature for a set time (e.g., 1-2 hours). Cool, neutralize with HCl, and dilute for analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a third solution.[20] Keep at room temperature for ~24 hours, then dilute for analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 60-80°C) for 24 hours.[20] Dissolve and dilute for analysis.
-
Photodegradation: Expose a solution to a controlled light source (as per ICH Q1B guidelines) for a set duration.[20][21] Analyze the solution.
-
Analysis: Inject all samples, along with an undegraded control, into the HPLC system. Compare the chromatograms to identify the degradation peaks formed under each condition.
Data Summary Table:
| Stress Condition | % Degradation (Example) | Major Degradation Products Observed |
| Acid Hydrolysis (0.1M HCl, 80°C, 4h) | ~15% | Anhydrotetracycline (ATC), Epianhydrotetracycline (EATC) |
| Base Hydrolysis (0.1M NaOH, RT, 2h) | ~20% | Isomeric products |
| Oxidation (3% H₂O₂, RT, 24h) | ~10% | Various oxidative adducts |
| Photolysis (ICH Q1B) | >50% | Multiple photoproducts |
| Thermal (Solid, 80°C, 24h) | ~5% | Epitetracycline (ETC) |
Section 3: Key Degradation Pathways Overview
This section provides a visual summary of the primary chemical transformations.
Hydrolytic Degradation Pathways
Under aqueous conditions, especially at acidic pH, tetracenedione derivatives can undergo epimerization at the C4 position and dehydration of the C6 hydroxyl group.
Caption: Key hydrolytic degradation pathways of tetracycline.
Photodegradation Mechanism
Photodegradation is often initiated by reactive oxygen species (ROS) like superoxide radicals (•O₂⁻) and hydroxyl radicals (•OH), which are generated when the molecule absorbs light. These radicals attack the ring structure, leading to complex reactions.
Caption: Generalized photodegradation mechanism via ROS.
References
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Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. FAO AGRIS. [Link]
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Degradation pathways and main degradation products of tetracycline antibiotics: Research progress. ResearchGate. [Link]
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Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. CORE. [Link]
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Toxic effects of tetracycline and its degradation products on freshwater green algae. National Library of Medicine. [Link]
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Hydrolysis and photolysis of oxytetracycline in aqueous solution. National Library of Medicine. [Link]
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Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. National Library of Medicine. [Link]
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[Degradation Pathways and Main Degradation Products of Tetracycline Antibiotics: Research Progress]. National Library of Medicine. [Link]
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Determination of tetracycline and its major degradation products by chemiluminescence. ResearchGate. [Link]
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Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr: Performance, mechanism insight and toxicity assessment. Frontiers. [Link]
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Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. ResearchGate. [Link]
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Degradation products of tetracycline through direct photolysis, ... ResearchGate. [Link]
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Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate. National Library of Medicine. [Link]
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Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines. ACS Publications. [Link]
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Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Semantic Scholar. [Link]
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Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs. Semantic Scholar. [Link]
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Tetracycline antibiotics. Wikipedia. [Link]
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Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. Journal of Young Pharmacists. [Link]
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Challenges in the bioanalysis of tetracyclines: Epimerisation and chelation with metals. National Library of Medicine. [Link]
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Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. Oxford Academic. [Link]
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Stability Testing of Tetracycline HCl Capsules - AppNote. MicroSolv. [Link]
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Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. SciSpace. [Link]
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Complexities in tetracycline analysis - Chemistry, matrix extraction, cleanup, and liquid chromatography. ResearchGate. [Link]
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Study on the Degradation Effect of Tetracycline Using a Co-Catalyst Loaded on Red Mud. ResearchGate. [Link]
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Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. MDPI. [Link]
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(PDF) Stability of Tetracycline Antibiotics in Raw Milk under Laboratory Storage Conditions. ResearchGate. [Link]
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Factors affecting drug stability. Slideshare. [Link]
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What are the factors in which stability of a compound depends on? Quora. [Link]
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Factors Affecting Stability of Complexes. Solubility of Things. [Link]
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Impact of Polythiophene ((C4H4S)n; n = 3, 5, 7, 9) Units on the Adsorption, Reactivity, and Photodegradation Mechanism of Tetracycline by Ti-Doped Graphene/Boron Nitride (Ti@GP_BN) Nanocomposite Materials: Insights from Computational Study. National Library of Medicine. [Link]
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4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
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Tetracycline catalytic photodegradation with mesoporous phosphated TiO2: characterization, process optimization and degradation pathway. National Library of Medicine. [Link]
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troubleshooting low charge carrier mobility in dihydroxytetracenedione devices
Welcome to the technical support center for dihydroxytetracenedione-based organic electronic devices. This resource is designed for researchers, scientists, and engineers encountering challenges during the fabrication and characterization of thin-film transistor (TFT) devices utilizing dihydroxytetracenedione and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental decisions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues, particularly the prevalent challenge of low charge carrier mobility.
Section 1: Troubleshooting Guide for Low Charge Carrier Mobility
Low charge carrier mobility is a frequent obstacle in the development of high-performance organic thin-film transistors (OTFTs). The performance of devices based on dihydroxytetracenedione is intrinsically linked to the quality of the organic semiconductor film, the integrity of the device interfaces, and the overall device architecture. This section provides a systematic approach to identifying and resolving the root causes of diminished mobility.
Question 1: My dihydroxytetracenedione TFTs are exhibiting significantly lower charge carrier mobility than expected. Where should I start my investigation?
Answer:
A logical starting point is to systematically evaluate the three pillars of a high-performance OTFT: the purity of your active material, the morphology of the semiconductor thin film, and the quality of the interfaces within your device structure.
Here is a workflow to guide your troubleshooting process:
Figure 2: Iterative workflow for optimizing film morphology.
Question 4: I've optimized my material purity and film morphology, but the mobility is still low. What other factors should I consider?
Answer:
If material purity and film morphology have been addressed, the next critical areas to investigate are the interfaces within your device, specifically the semiconductor/dielectric interface and the semiconductor/electrode interface (contact resistance).
The Semiconductor/Dielectric Interface:
The first few monolayers of the organic semiconductor at the dielectric interface form the charge transport channel. A rough or chemically incompatible dielectric surface can disrupt the ordering of these crucial layers, leading to low mobility.
-
Surface Treatment: Treating the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), can modify the surface energy to promote better ordering of the dihydroxytetracenedione molecules.
Contact Resistance:
A large energy barrier for charge injection from the source electrode into the organic semiconductor can significantly limit the measured mobility. This is known as high contact resistance.
-
Work Function Mismatch: The work function of the electrode material should be well-matched with the HOMO (for p-type) or LUMO (for n-type) level of the dihydroxytetracenedione to ensure efficient charge injection. Modifying the electrode surface with a thin buffer layer or a SAM can help tune the effective work function and reduce the injection barrier. [1][2]* Measurement Technique: The Transmission Line Method (TLM) is a standard technique for quantifying contact resistance. It involves fabricating devices with varying channel lengths and plotting the total resistance against the channel length. The y-intercept of this plot provides the contact resistance.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical range for charge carrier mobility in tetracene-based derivatives?
While specific data for dihydroxytetracenedione is not widely published, other functionalized tetracene and pentacene derivatives in single-crystal or well-ordered thin-film devices can exhibit mobilities ranging from approximately 0.1 to over 1.0 cm²/Vs. [3]However, for initial devices, values in the range of 10⁻³ to 10⁻² cm²/Vs are more common and indicate a good starting point for optimization.
Q2: How do the hydroxyl groups in dihydroxytetracenedione potentially affect charge transport?
The hydroxyl groups can have a dual effect. On one hand, they can promote desirable, ordered packing through intermolecular hydrogen bonding. [4][5]This can lead to favorable π-π stacking for charge transport. On the other hand, the polar nature of the -OH groups can introduce energetic disorder if the molecules are not well-ordered. The impact of such polar groups is often dependent on their position relative to the conjugated core of the molecule. [6] Q3: Can I solution-process dihydroxytetracenedione?
The solubility of dihydroxytetracenedione will depend on the chosen solvent. Its relatively planar structure and potential for strong hydrogen bonding might limit its solubility in common organic solvents. If solubility is an issue, consider synthesizing derivatives with solubilizing alkyl chains attached to the tetracene core.
Q4: What are the best electrode materials for dihydroxytetracenedione devices?
The choice of electrode material depends on whether dihydroxytetracenedione exhibits p-type (hole transport) or n-type (electron transport) behavior. For p-type transport, high work function metals like gold (Au) or platinum (Pt) are typically used to facilitate hole injection. For n-type transport, low work function metals like calcium (Ca) or aluminum (Al) are preferred. The energy levels of dihydroxytetracenedione should be determined (e.g., via cyclic voltammetry) to select the appropriate electrode material.
Q5: What is the purpose of the dione functionality in the molecular structure?
The dione (two C=O) groups are electron-withdrawing. These groups can significantly influence the electronic properties of the tetracene core, affecting its HOMO and LUMO energy levels and potentially influencing its charge transport characteristics (p-type vs. n-type).
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Anthony, J. E. (2008). The Larger Acenes: Versatile Organic Semiconductors. Angewandte Chemie International Edition, 47(3), 452-483. [Link]
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Bürgi, L., et al. (2003). Ambipolar charge transport in a thiophene-flanked diketopyrrolopyrrole polymer. Advanced Materials, 15(21), 1817-1821. [Link]
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Chen, J., et al. (2014). Improving performance of TIPS pentacene-based organic thin film transistors with small-molecule additives. Organic Electronics, 15(1), 150-156. [Link]
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Bai, S., et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. [Link]
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Zhao, K-Q., et al. (2013). Charge transport properties of truxene derivatives molecules. Acta Physica Sinica, 62(18), 183101. [Link]
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Wang, C., et al. (2013). An ambipolar copolymer poly(diketopyrrolopyrrole-terthiophene) for xylene sensor application. Journal of Materials Chemistry C, 1(43), 7193-7200. [Link]
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Haase, K., et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. [Link]
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Knipp, D., et al. (2003). Contact resistance effects in organic n-channel thin-film transistors. Max Planck Institute for Solid State Research. [Link]
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Mowbray, D. J., Jones, G., & Thygesen, K. S. (2008). Influence of functional groups on charge transport in molecular junctions. The Journal of Chemical Physics, 128(11), 111103. [Link]
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Xu, Y., et al. (2011). Carrier mobility in organic field-effect transistors. Journal of Applied Physics, 110(10), 104513. [Link]
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Funatsu, T., et al. (2007). Effect of ω-hydroxyl Group of Side Chains on Phase Transition Behavior and Charge Transport Properties in Terthiophene Liquid Crystals. Chemistry Letters, 36(8), 1032-1033. [Link]
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Zhang, Z., et al. (2023). Hydrogen bonding-induced high-performance stretchable organic semiconductors: a Review. Frontiers in Chemistry, 11, 1189929. [Link]
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Gsänger, S., et al. (2021). Hydrogen Bonding Interactions Can Decrease Clar Sextet Character in Acridone Pigments. The Journal of Physical Chemistry Letters, 12(42), 10355-10361. [Link]
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Mei, J., et al. (2017). Morphology Control in Films of Isoindigo Polymers by Side-Chain and Molecular Weight Effects. Macromolecules, 50(9), 3619-3628. [Link]
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Liu, J., et al. (2015). Functionalized graphene and other two-dimensional materials for photovoltaic devices: device design and processing. Chemical Society Reviews, 44(15), 5638-5679. [Link]
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Funatsu, T., et al. (2007). Effect of ω-hydroxyl Group of Side Chains on Phase Transition Behavior and Charge Transport Properties in Terthiophene Liquid Crystals. Chemistry Letters, 36(8), 1032-1033. [Link]
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Gundlach, D. J., et al. (2007). Interface Modification for Tuning the Contact Resistance of Metal/Organic Semiconductor Junctions. MRS Proceedings, 965. [Link]
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Tomura, M., et al. (2007). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E, 64(1), o133. [Link]
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Bai, S., et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. [Link]
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Guha, S., et al. (2017). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 10(4), 844-872. [Link]
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He, Z., et al. (2012). Hydrogen-bonded Dihydrotetraazapentacenes. Organic Letters, 14(4), 1050-1053. [Link]
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Yagodkin, E., McGarry, K. A., & Douglas, C. J. (2012). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. ChemInform, 43(3). [Link]
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Melzer, C., et al. (2005). Impact of structure and morphology on charge transport in semiconducting oligomeric thin-film devices. ChemPhysChem, 6(11), 2376-2382. [Link]
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Klauk, H. (2010). Contact resistance in organic thin film transistors. Springer. [Link]
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Arkhipov, V. I., et al. (2004). Field dependences of the charge-carrier mobility in a doped disordered organic semiconductor at different temperatures. Physical Review B, 70(20), 205203. [Link]
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Kim, C., et al. (2008). Reducing the contact resistance in organic thin-film transistors by introducing a PEDOT:PSS hole-injection layer. Organic Electronics, 9(5), 743-748. [Link]
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Briseno, A. L., et al. (2007). Fabrication of Field-Effect Transistors from Hexathiapentacene Single-Crystal Nanowires. Nano Letters, 7(3), 668-672. [Link]
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Rivnay, J., et al. (2012). A Study on Reducing Contact Resistance in Solution-Processed Organic Field-Effect Transistors. Advanced Materials, 24(44), 5942-5948. [Link]
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He, Z., et al. (2012). Hydrogen-bonded Dihydrotetraazapentacenes. Organic Letters, 14(4), 1050-1053. [Link]
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Liu, J., et al. (2020). Organic Semiconductors Derived from Dinaphtho-Fused s-Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. Journal of the American Chemical Society, 142(36), 15436-15447. [Link]
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He, Z., et al. (2012). Hydrogen-bonded Dihydrotetraazapentacenes. Organic Letters, 14(4), 1050-1053. [Link]
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Technical Support Center: Stability and Handling of 6,11-dihydroxytetracene-5,12-dione
Welcome to the technical support center for 6,11-dihydroxytetracene-5,12-dione. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this compound in atmospheric conditions. Our goal is to provide you with the necessary information and protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Instability of this compound
This compound, a polycyclic aromatic quinone, is a valuable compound in various research fields. However, its extended π-system and electron-rich hydroquinone moiety render it susceptible to degradation in the presence of atmospheric oxygen and light. This instability can lead to the formation of impurities, loss of desired activity, and inconsistent experimental outcomes. This guide will provide a comprehensive overview of the potential degradation pathways and practical solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my solid sample of this compound changing color over time?
A1: A color change, typically a darkening or fading of the material, is a common visual indicator of degradation. This is often due to oxidation of the hydroquinone moieties to quinones and potential polymerization of degradation products. Exposure to air and light can accelerate this process. It is crucial to store the compound under an inert atmosphere and in the dark.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a recently prepared solution. What could be the cause?
A2: The appearance of new peaks strongly suggests the formation of degradation products. The primary degradation pathways for this compound in solution are oxidation and photodegradation. Oxidation can lead to the formation of hydroxylated adducts, while light exposure can induce the formation of endoperoxides across the tetracene core.[1]
Q3: Can I dissolve this compound in any solvent?
A3: The choice of solvent can significantly impact the stability of the compound. Protic solvents and those that readily dissolve oxygen can promote degradation. While complete insolubility is a limiting factor, using deoxygenated aprotic solvents is recommended for preparing stock solutions. A study on related polycyclic aromatic hydrocarbons (PAHs) showed that stability can vary significantly between solvents like DMSO, where some PAHs are less stable, and acetonitrile, where they exhibit greater stability.[2]
Q4: Is it necessary to handle this compound in a glovebox?
A4: For long-term storage and sensitive experiments, handling this compound in an inert atmosphere, such as a nitrogen or argon-filled glovebox, is highly recommended to minimize exposure to oxygen and moisture.[2][3] For short-term handling, techniques utilizing a Schlenk line can also be effective.
Q5: How should I store my solid samples and solutions of this compound?
A5: Solid samples should be stored in an amber, tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20°C). Solutions should be prepared fresh using deoxygenated solvents and stored in the dark at low temperatures for short periods only. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues encountered during the handling and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Solid sample has changed color (e.g., darkened). | 1. Oxidation due to improper storage in air. 2. Photodegradation from exposure to light. | 1. Confirm identity and purity via analytical techniques (e.g., NMR, HPLC). 2. If purity is compromised, consider repurification (e.g., recrystallization under inert atmosphere). 3. Always store the compound in a sealed, amber vial under an inert atmosphere in a freezer. |
| Appearance of new spots on TLC analysis. | 1. Formation of more polar degradation products (e.g., hydroxylated species). 2. Formation of less polar degradation products (e.g., endoperoxides). | 1. Prepare fresh solutions for analysis. 2. Run a control TLC with a freshly opened, pure sample if available. 3. If degradation is confirmed, review handling and storage procedures. |
| Inconsistent results in biological assays or other experiments. | 1. Degradation of the compound in the assay medium. 2. Inaccurate concentration of the stock solution due to degradation. | 1. Perform a stability study of the compound in your specific assay buffer. 2. Always use freshly prepared dilutions from a recently confirmed stock solution. 3. Consider adding antioxidants to the assay medium if compatible with the experimental setup. |
| Poor solubility or precipitation from solution over time. | 1. Formation of insoluble degradation products or polymers. 2. Solvent evaporation concentrating the solution beyond its solubility limit. | 1. Filter the solution through a PTFE syringe filter before use. 2. Confirm the identity of the precipitate if possible. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
Scientific Deep Dive: The Chemistry of Degradation
The instability of this compound in air is primarily attributed to two interconnected processes: oxidation and photodegradation .
-
Oxidation: The hydroquinone moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be autocatalytic and may lead to the formation of semiquinone radicals and subsequently quinone species. Further oxidation can introduce additional hydroxyl groups onto the aromatic rings, forming hydroxylated adducts, a common degradation pathway for hydroxynaphthoquinones.[1]
-
Photodegradation: The tetracene core, a polycyclic aromatic hydrocarbon, is known to be sensitive to light. Upon absorption of light, especially in the presence of oxygen, it can undergo photo-oxidation to form endoperoxides across the central rings.[3][4] This reaction disrupts the aromaticity of the core structure, leading to a loss of the compound's characteristic properties.
The combination of these two pathways can lead to a complex mixture of degradation products, emphasizing the need for stringent handling and storage protocols.
Experimental Protocols
Protocol 1: Proper Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's vial into a larger, amber-colored, airtight container containing a desiccant. Purge the container with an inert gas (argon or nitrogen) before sealing. Store this container in a freezer at -20°C or below.
-
Weighing and Aliquoting (Inert Atmosphere):
-
Perform all weighing and aliquoting inside a glovebox with low oxygen and moisture levels (<10 ppm).
-
Use pre-dried glassware and spatulas.
-
Aliquot the solid into smaller, pre-weighed amber vials to avoid repeated exposure of the bulk material to ambient conditions.
-
-
Weighing and Aliquoting (Schlenk Line):
-
If a glovebox is unavailable, use a Schlenk line.
-
Place the vial of the compound in a flask connected to the Schlenk line.
-
Evacuate and backfill the flask with inert gas at least three times.
-
Under a positive pressure of inert gas, quickly open the vial, remove the desired amount, and reseal.
-
-
Solution Preparation:
-
Use anhydrous, aprotic solvents (e.g., acetonitrile, THF, toluene) that have been deoxygenated by sparging with inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Prepare solutions in glassware that has been oven-dried and cooled under an inert atmosphere.
-
Once prepared, blanket the headspace of the solution with inert gas before sealing the container.
-
-
Solution Storage:
-
Store solutions in amber vials with PTFE-lined caps.
-
For short-term storage (hours to a few days), store at 2-8°C.
-
For longer-term storage, flash-freeze the aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring Stability by HPLC
This protocol outlines a basic method to assess the stability of this compound in a chosen solvent.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deoxygenated acetonitrile following the procedures in Protocol 1.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (T=0) chromatogram.
-
Sample Incubation:
-
Light Exposure: Transfer an aliquot of the stock solution to a clear glass vial and expose it to ambient laboratory light.
-
Dark Control: Transfer an aliquot of the stock solution to an amber vial and wrap it in aluminum foil.
-
Air Exposure: Prepare a solution in a non-deoxygenated solvent and leave it uncapped (in a fume hood).
-
Incubate all samples at a controlled room temperature.
-
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each incubation condition, dilute it to the analysis concentration, and inject it into the HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the percentage of the parent compound remaining.
-
Note the appearance and increase in the area of any new peaks, which represent degradation products.
-
Visualizations
Degradation Pathway
Caption: Hypothesized degradation pathways of this compound in air.
Experimental Workflow for Stability Testing
Caption: Workflow for troubleshooting inconsistent experimental results.
References
-
Munde, M., et al. (2014). Oxidation reactions of hydroxy naphthoquinones: mechanistic investigation by LC-Q-TOF-MS analysis. International Journal of Radiation Biology, 90(5), 367-375. Available at: [Link]
-
Zhong, Y., et al. (2021). Exciton Polariton-Enhanced Photodimerization of Functionalized Tetracene. The Journal of Physical Chemistry C, 125(49), 27423–27432. Available at: [Link]
-
Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Available at: [Link]
-
Dąbrowska, A., et al. (2012). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. Polish Journal of Environmental Studies, 21(5), 1169-1176. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
Sources
Technical Support Center: Optimizing Contact Resistance in 6,11-dihydroxytetracene-5,12-dione OFETs
Welcome to the technical support center for researchers working with 6,11-dihydroxytetracene-5,12-dione in Organic Field-Effect Transistors (OFETs). This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of high contact resistance (Rc), a common bottleneck that can obscure the intrinsic properties of your material and limit device performance.[1][2] This document is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Understanding the Challenge: The "Contact Resistance" Problem
High contact resistance in OFETs is a pervasive issue that can lead to a number of misleading device metrics, including underestimated charge carrier mobility and large threshold voltages.[3] This resistance arises from the energy barrier that charge carriers (in this case, holes for the p-type this compound) must overcome to be injected from the source electrode into the organic semiconductor channel. The primary contributor to this barrier is the mismatch between the work function of the electrode metal and the Highest Occupied Molecular Orbital (HOMO) of the organic semiconductor.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound OFET shows low mobility and a high threshold voltage. Could this be a contact resistance issue?
A1: Yes, it is highly probable. High contact resistance is a common cause for poor OFET performance, leading to suppressed drain currents, underestimated mobility, and significant threshold voltage shifts.[3] The total resistance of your device is a combination of the channel resistance (Rch) and the contact resistance (Rc). When Rc is comparable to or larger than Rch, it dominates the device characteristics and obscures the true transport properties of the this compound.
Q2: I am using gold (Au) electrodes. Isn't gold a good choice for p-type organic semiconductors?
A2: Gold is a common choice due to its high work function (typically ~5.1 eV) and chemical stability. However, its work function may not be perfectly aligned with the HOMO level of this compound, which we estimate to be around -5.0 to -5.4 eV. This potential mismatch can still result in a significant hole injection barrier. Furthermore, the performance of Au electrodes can be compromised by surface contamination and poor morphological contact with the organic semiconductor.[4]
Q3: What is the difference between top-contact and bottom-contact architectures, and which is better for reducing contact resistance?
A3:
-
Bottom-Contact, Bottom-Gate (BCBG): The source and drain electrodes are patterned on the dielectric layer before the organic semiconductor is deposited. This is a common and straightforward fabrication method.[5] However, it can suffer from poor film growth of the semiconductor over the pre-patterned electrodes, leading to a higher density of traps and voids at the interface.[6]
-
Top-Contact, Bottom-Gate (TCBG): The organic semiconductor is deposited first, followed by the evaporation of the source and drain electrodes on top. This often results in a better interface between the metal and the semiconductor. However, the evaporation process can sometimes damage the underlying organic layer.
Historically, top-contact devices have often shown lower contact resistance. However, recent studies have demonstrated that with very thin gate dielectrics and appropriate surface treatments, bottom-contact architectures can achieve very low contact resistance.[2][6]
Q4: How can I measure the contact resistance in my devices?
A4: The most common and reliable method is the Transmission Line Method (TLM) . This involves fabricating a series of OFETs with identical channel widths (W) but varying channel lengths (L). By plotting the total device resistance (Rtotal) against the channel length for different gate voltages, the contact resistance can be extracted from the y-intercept.[7]
Troubleshooting Guide: Strategies to Reduce Contact Resistance
If you suspect high contact resistance is limiting your device performance, here are several troubleshooting strategies, ranging from simple to more advanced techniques.
Issue 1: Non-Ohmic Contacts and Poor Hole Injection
Cause: A significant energy barrier between the source electrode's work function and the HOMO level of the this compound.
Solutions:
-
Electrode Surface Modification with Self-Assembled Monolayers (SAMs): This is a highly effective and widely used technique to tune the work function of the electrode and improve the interface with the organic semiconductor.[4] For p-type semiconductors like this compound, you want to increase the work function of your electrodes.
-
Recommended SAM: Pentafluorobenzenethiol (PFBT) is an excellent choice for gold electrodes. It can increase the work function of gold to over 5.5 eV, which would provide a much better energy level alignment for hole injection into the estimated HOMO of our material.[6]
-
-
Oxygen Plasma Treatment of Electrodes: A brief oxygen plasma treatment can form a thin metal oxide layer on the electrode surface (e.g., AuOx on Au). This oxide layer can significantly increase the work function of the electrode.
-
Use of High Work Function Electrodes: While gold is a good starting point, other materials with higher work functions, such as Platinum (Pt) (work function ~5.6 eV), can also be considered to achieve a more ohmic contact.
Workflow for Electrode Modification:
Caption: Workflow for electrode surface modification to reduce contact resistance.
Issue 2: Poor Morphology of the Organic Semiconductor at the Electrode Interface
Cause: A mismatch in surface energy between the electrode material and the dielectric can lead to dewetting and disordered growth of the this compound film, particularly at the electrode edges in bottom-contact devices. This creates traps and impedes charge injection.
Solutions:
-
SAM Treatment for Surface Energy Matching: In addition to tuning the work function, SAMs can modify the surface energy of the electrodes to better match that of the dielectric. This promotes more uniform and crystalline growth of the organic semiconductor across the channel and contact regions.
-
Optimization of Deposition Conditions:
-
Substrate Temperature: Heating the substrate during the deposition of the organic semiconductor can improve film crystallinity and reduce the number of grain boundaries.
-
Deposition Rate: A slow deposition rate can allow for more ordered molecular packing.
-
Data Summary: Electrode Work Functions and Modifiers
| Electrode Material | Bare Work Function (eV) | Modified Work Function (eV) | Modifying Agent | Citation(s) |
| Gold (Au) | ~5.1 | > 5.5 | PFBT SAM | ,[6] |
| Gold (Au) | ~5.1 | ~5.8 | Oxygen Plasma | |
| Platinum (Pt) | ~5.6 | - | - |
Issue 3: Presence of a Thin Resistive Layer at the Interface
Cause: Even with good energy level alignment, a thin, disordered, or contaminated layer at the immediate metal-organic interface can add to the contact resistance.
Solutions:
-
Insertion of a Contact Doping Layer: A very thin layer (1-2 nm) of a p-dopant, such as 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ), can be deposited on the electrode before the organic semiconductor. This creates a heavily doped region at the interface, which facilitates charge injection through tunneling and reduces the contact resistance.
-
Using a Semiconducting Organic Buffer Layer: An intermediate layer of another organic semiconductor with appropriate energy levels can help to bridge the energy gap between the electrode and the active layer, thereby improving charge injection.
Experimental Protocol: SAM Treatment of Gold Electrodes with PFBT for BCBG Devices
-
Substrate Cleaning: Thoroughly clean your pre-patterned gold electrodes on the Si/SiO2 substrate. A typical procedure involves sequential sonication in deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: Expose the substrate to a UV-Ozone cleaner for 10-15 minutes to remove organic residues and create a hydrophilic surface.
-
SAM Solution Preparation: Prepare a dilute solution of Pentafluorobenzenethiol (PFBT) in a suitable solvent like ethanol or isopropanol (e.g., 1-10 mM).
-
SAM Deposition: Immerse the cleaned and dried substrate in the PFBT solution for 30-60 minutes at room temperature. This allows for the formation of a self-assembled monolayer on the gold surfaces.
-
Rinsing: After immersion, rinse the substrate thoroughly with the pure solvent (ethanol or isopropanol) to remove any physisorbed molecules.
-
Drying: Gently blow-dry the substrate with nitrogen gas.
-
Annealing (Optional): A gentle anneal at 60-80°C for a few minutes can sometimes improve the ordering of the SAM.
-
Organic Semiconductor Deposition: Immediately transfer the substrate to your deposition system (e.g., thermal evaporator or spin coater) for the deposition of this compound.
Logical Relationship of Contact Resistance Factors:
Caption: Key factors influencing contact resistance in OFETs.
References
- Tuning Electrode Work Function and Surface Energy for Solution Shearing High-Performance Organic Field-Effect Transistors.
- Improving the charge injection in bottom contact organic transistors by carbon electrodes.
- Reduced contact resistance in top-contact organic field-effect transistors by interface contact doping. Applied Physics Letters.
- Study of contact resistance on organic thin-film transistor with surface tre
- Organic field-effect transistors with reduced contact resistance. Scilit.
- Contact resistance in organic transistors: Use it or remove it. AIP Publishing.
- Contact Resistance in Organic Field‐Effect Transistors: Conquering the Barrier.
- Controlling Charge Injection in Organic Field-Effect Transistors Using Self-Assembled Monolayers. Loyola eCommons.
- Main methods used to evaluate contact resistance in OFETs.
- Modulating the charge injection in organic field-effect transistors: fluorinated oligophenyl self-assembled monolayers for high work function electrodes. RSC Publishing.
- Enhancement of Charge Injection in Organic Field-Effect Transistors Through Semiconducting Organic Buffer Layer. PubMed.
- Ultralow contact resistance in organic transistors via orbital hybridization.
- Optimization of surface morphology to reduce the effect of grain boundaries and contact resistance in small molecule based thin film transistors. AIP Publishing.
- Evaluation of Contact Resistance for High Mobility C10-DNTT Based OFET using Two-Dimensional TCAD Simul
- Study of Contact Resistance on Organic Thin-Film Transistor with Surface Treatments.
- Small contact resistance and high-frequency operation of flexible low-voltage inverted coplanar organic transistors.
- Effect of the Organic Buffer Layer on Charge Injection and Transport Characteristics in Organic Transistors With Different Channel Lengths. IEEE Xplore.
-
How to reduce contact resistance in organic devices. Nature Communications. [Link]
- Effect of contact resistance in organic field‐effect transistors.
- Organic Field Effect Transistors (OFET). Ossila.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 6,11-Dihydroxy-naphthacene-5,12-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxytetracene-5,12-dione | C18H10O3 | CID 236873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 6,11-dihydroxytetracene-5,12-dione Production
Welcome to the technical support center for the synthesis and scale-up of 6,11-dihydroxytetracene-5,12-dione. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your process effectively.
Overview of the Core Synthesis
The most common and direct route to this compound is the double Friedel-Crafts acylation of 1,4-dihydroxynaphthalene (leucoquinizarin) with phthalic anhydride. This reaction is typically catalyzed by a Lewis acid, often in a high-boiling point solvent or a melt. While effective at the gram scale, scaling this process introduces significant challenges related to reagent addition, temperature control, product isolation, and purification.
General Synthetic Workflow
The following diagram outlines the typical workflow for the synthesis of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield is significantly lower than reported in literature, or it varies greatly between batches. What are the likely causes and how can I fix this?
Answer: Low and inconsistent yields are often the most pressing challenge in scaling up this synthesis. The root causes typically fall into three categories: incomplete reaction, side reactions, and product degradation.
The double Friedel-Crafts acylation is a stepwise process. The first acylation is relatively fast, but the second, intramolecular cyclization is often the rate-limiting step and requires more forcing conditions. If conditions are not optimal, the reaction can stall, or side products can form.
Troubleshooting Protocol:
-
Verify Reagent Quality & Stoichiometry:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water will react with and deactivate the Lewis acid catalyst, such as aluminum chloride (AlCl₃), halting the reaction.[1]
-
Lewis Acid Stoichiometry: At scale, ensure the molar ratio of the Lewis acid is sufficient. For AlCl₃, at least 2 equivalents are needed to complex with the carbonyls of phthalic anhydride, and another 2 equivalents for the hydroxyl groups of 1,4-dihydroxynaphthalene, plus a catalytic amount. A common ratio is 4-5 equivalents to drive the reaction to completion.
-
-
Optimize Thermal Control:
-
Exotherm Management: The initial complexation of AlCl₃ is highly exothermic. On a large scale, this can cause localized overheating, leading to polymerization and the formation of tar-like impurities. Use a jacketed reactor with efficient overhead stirring and add the Lewis acid portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Temperature: The reaction often requires high temperatures (180-200 °C) to drive the second cyclization. Ensure your heating system is robust and provides uniform heating to the entire reaction mass.
-
-
Solvent & Catalyst Selection:
-
The choice of Lewis acid and solvent is critical.[1][2] While AlCl₃ is common, other Lewis acids can be considered for sensitive substrates.[3]
-
Nitrobenzene is a common solvent due to its high boiling point and ability to dissolve the intermediates. However, it is toxic and can be difficult to remove. Consider alternative high-boiling solvents or running the reaction in a melt of the reactants with the Lewis acid.
-
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 2: Product is Highly Insoluble and Difficult to Purify
Question: The crude product is a dark, insoluble solid. How can I effectively purify it to the required analytical standard?
Answer: The planar, hydrogen-bonded structure of this compound results in very low solubility in common organic solvents and a high melting point (350-351 °C).[4] This makes traditional purification methods like column chromatography or simple recrystallization challenging at scale.
Troubleshooting & Purification Protocol:
-
Initial Crude Product Wash:
-
After quenching the reaction (typically with acidified water), the crude solid should be thoroughly washed to remove residual catalyst and solvent.
-
Protocol:
-
Filter the crude solid from the quenched reaction mixture.
-
Wash the filter cake extensively with dilute HCl to remove aluminum salts.
-
Wash with deionized water until the filtrate is neutral.
-
Wash with a solvent like methanol or acetone to remove organic impurities.
-
-
-
Soxhlet Extraction:
-
For removing stubborn, more soluble impurities, Soxhlet extraction is a highly effective, albeit slow, method.
-
Solvent Choice: Select a solvent that will dissolve the impurities but not the product. Dichloromethane, chloroform, or acetone are good starting points.
-
-
Recrystallization from High-Boiling Point Solvents:
-
Recrystallization is possible but requires high-boiling point polar aprotic solvents.
-
Protocol:
-
Dissolve the crude product in a minimal amount of hot (150-200 °C) solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene.
-
Hot filter the solution to remove insoluble baseline impurities.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Isolate the crystals by filtration and wash thoroughly with a solvent like acetone or methanol to remove the high-boiling recrystallization solvent.
-
-
Data Summary: Solvent Comparison for Purification
| Purification Method | Solvent | Target Impurities | Advantages | Disadvantages |
| Washing | Dilute HCl, Water, Acetone | Inorganic salts, residual starting materials | Simple, fast, removes bulk impurities | Ineffective for structurally similar impurities |
| Soxhlet Extraction | Chloroform, Acetone | Low to medium polarity organic byproducts | Continuous extraction, efficient for certain impurities | Slow, requires large solvent volumes |
| Recrystallization | DMF, DMSO, Nitrobenzene | Isomers, partially cyclized products | Can provide high purity product | High temperatures required, solvent removal can be difficult |
Issue 3: Formation of Regioisomers and Other Impurities
Question: My final product analysis shows the presence of isomers or other persistent impurities. What are these and how can I prevent their formation?
Answer: The Friedel-Crafts acylation of substituted aromatic rings can sometimes lead to a lack of regioselectivity.[1] In this synthesis, while the initial acylation of 1,4-dihydroxynaphthalene is directed by the hydroxyl groups, side reactions can still occur, especially under harsh conditions.
Common Impurities:
-
Mono-acylated Intermediate: The reaction stalls after the first acylation. This is typically due to insufficient catalyst or temperature.
-
Polymeric Tar: Uncontrolled exothermic reactions or excessively high temperatures can lead to polymerization.
-
Partially Reduced/Oxidized Species: The hydroquinone moiety is sensitive to oxidation, especially during work-up.
Prevention Strategies:
-
Controlled Reagent Addition: Add the phthalic anhydride and 1,4-dihydroxynaphthalene mixture slowly to the Lewis acid/solvent slurry to maintain better control over the reaction temperature and minimize side reactions.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up to prevent oxidation of the hydroquinone.
-
Optimized Work-up: Quench the reaction by carefully and slowly adding the reaction mixture to a cooled solution of dilute acid. A reverse quench (adding water to the reaction) can be extremely dangerous on a large scale.
References
-
Yagodkin, E. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43(4), 360-363. [Link]
-
Abdelmoniem, A. M., et al. (n.d.). Synthesis of tetracene-5,12-dione 32. ResearchGate. [Link]
-
Galarneau, A., et al. (2022). Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Scientific Reports. [Link]
-
Singh, A., et al. (2018). Enantiospecific Total Syntheses of (+)-Hapalindole H and (-)-12-epi-Hapalindole U. ResearchGate. [Link]
-
Majumdar, D. C., & Mukhopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
MDPI. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. [Link]
-
Glidewell, C., et al. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Al-Warhi, T., et al. (2012). Synthesis of Anthracyclinone Precursor: 5,12‐Dihydroxy‐1,3,4‐trihydronaphthacene‐2,6,11‐quinone. ResearchGate. [Link]
-
Galarneau, A., et al. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. ResearchGate. [Link]
-
Takeda, Y., et al. (2013). A new synthetic route to 5,6,11,12-tetraarylethynyltetracenes. Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 6-Hydroxytetracene-5,12-dione. [Link]
-
SpectraBase. (n.d.). 6,11-Dihydroxy-5,12-naphthacenedione. [Link]
-
Glidewell, C., et al. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E Structure Reports Online. [Link]
Sources
Validation & Comparative
A Comparative Guide to Acene-Based Organic Semiconductors: 6,11-Dihydroxytetracene-5,12-dione vs. Pentacene Derivatives
Introduction
In the landscape of organic electronics, polycyclic aromatic hydrocarbons (PAHs) represent a foundational class of materials for semiconductor applications. Their rigid, planar structures and extensive π-conjugated systems provide pathways for efficient charge transport. Among these, pentacene has long been the benchmark p-type organic semiconductor, celebrated for its high charge carrier mobility. However, its inherent instability and poor solubility have necessitated the development of a vast library of derivatives designed to overcome these limitations.
This guide presents a detailed comparison between a functionalized tetracene, 6,11-dihydroxytetracene-5,12-dione , and the broader class of pentacene derivatives . We will delve into their structural distinctions, electronic properties, and performance in electronic devices, supported by experimental data and established protocols. This analysis aims to provide researchers, chemists, and materials scientists with a clear understanding of the structure-property relationships that govern the performance of these materials and to guide the selection and design of next-generation organic semiconductors.
Part 1: Molecular Structure and Synthetic Accessibility
The performance of an organic semiconductor is intrinsically linked to its molecular structure, which dictates its electronic characteristics, solid-state packing, and stability.
This compound: A Functionalized Tetracene Core
This compound is a tetracene derivative characterized by two hydroxyl (-OH) and two ketone (C=O) groups on its central rings. This structure is essentially a π-extended naphthazarin.
-
Structural Features: The molecule is centrosymmetric and planar. A key feature is the presence of strong intramolecular hydrogen bonds between the phenolic proton of the hydroxyl group and the adjacent quinonoid oxygen atom. These interactions, along with intermolecular C-H···O bonds, influence the crystal packing, leading to a herringbone arrangement, which is also common in unsubstituted acenes.
-
Synthesis: The synthesis can be achieved through methods like the Diels-Alder reaction or modified Sartori procedures, often starting from precursors like ortho-phthaloyl dichloride and hydroquinone derivatives.
Pentacene Derivatives: Engineering for Performance
Unsubstituted pentacene, a linear acene with five fused benzene rings, exhibits high charge mobility in its single-crystal form but is plagued by poor solubility and rapid degradation in the presence of air and light. Consequently, functionalization is not merely an option but a necessity for practical applications. The primary goals of creating derivatives are to enhance solubility for solution-based processing and to control the solid-state packing to optimize intermolecular electronic coupling.
-
6,13-Disubstituted Pentacenes: This is the most common strategy. Attaching functional groups at the 6 and 13 positions (the "long axis") has proven highly effective.
-
TIPS-Pentacene (6,13-bis(triisopropylsilylethynyl)pentacene): This is a benchmark soluble pentacene derivative. The bulky triisopropylsilyl (TIPS) groups prevent the unfavorable herringbone packing of the parent pentacene and instead promote a two-dimensional, π-stacked "brickwork" arrangement. This arrangement significantly enhances orbital overlap and, therefore, charge transport. The silyl groups also impart excellent solubility in common organic solvents.
-
Halogenated Pentacenes: The introduction of electron-withdrawing halogens (e.g., fluorine, chlorine) is a powerful strategy to tune the molecule's frontier molecular orbital (HOMO/LUMO) energy levels. Lowering the HOMO energy level makes the molecule less susceptible to oxidation, thereby increasing its environmental stability.
-
The following diagram illustrates the fundamental relationship between molecular design and semiconductor performance.
A Comparative Guide to Organic Semiconductors: Evaluating 6,11-dihydroxytetracene-5,12-dione Against Established Performers
In the dynamic field of organic electronics, the pursuit of novel semiconductors with enhanced performance, stability, and processability is relentless. This guide provides a comparative analysis of 6,11-dihydroxytetracene-5,12-dione, a lesser-explored tetracene derivative, against three well-established organic semiconductors: pentacene, perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) derivatives, and buckminsterfullerene (C60). This document is intended for researchers, materials scientists, and professionals in drug development seeking to understand the performance landscape of organic semiconductors and the potential of emerging materials.
Introduction to the Contenders
Organic semiconductors are the cornerstone of flexible and printed electronics. Their performance is primarily evaluated by key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and operational stability.
-
This compound: This molecule belongs to the tetracene family, a class of polycyclic aromatic hydrocarbons known for their excellent semiconductor properties. The presence of hydroxyl and quinone functionalities introduces the potential for strong intermolecular hydrogen bonding, which could influence molecular packing and, consequently, charge transport. Its planar structure is conducive to π-π stacking, a critical factor for efficient charge hopping between molecules.[1]
-
Pentacene: Long considered the benchmark for p-type organic semiconductors, pentacene boasts high hole mobility. Its herringbone crystal packing structure is well-studied and known to facilitate efficient charge transport. However, its susceptibility to oxidation poses a significant challenge to its environmental stability.
-
Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) Derivatives: These molecules are prominent n-type organic semiconductors. By modifying the imide nitrogen atoms with various alkyl chains, their solubility and molecular packing can be tuned to optimize electron transport. PTCDI derivatives are known for their high electron affinity and good thermal stability.
-
Buckminsterfullerene (C60): This spherical fullerene is a versatile n-type semiconductor. Its high electron mobility and isotropic charge transport, due to its three-dimensional structure, make it a popular choice for various electronic applications, including OFETs and organic photovoltaics.
Performance Metrics: A Comparative Overview
The following table summarizes the typical performance ranges for our selected organic semiconductors. It is important to recognize that these values are highly dependent on factors such as film deposition conditions, device architecture, and the choice of dielectric and electrode materials.
| Organic Semiconductor | Type | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Stability |
| This compound | p-type (predicted) | Data not available | Data not available | Data not available |
| Pentacene | p-type | 0.1 - 2.0 | > 106 | Poor in air |
| PTCDI Derivatives | n-type | 10-2 - 0.6 | > 105 | Good |
| C60 (Fullerene) | n-type | up to 5.0 | > 106 | Moderate in air |
In-Depth Analysis of Each Semiconductor
This compound: A Promising but Uncharted Territory
The molecular structure of this compound suggests several features that could lead to promising semiconductor performance. The planar tetracene core is a well-established motif for efficient charge transport. The hydroxyl groups can induce favorable intermolecular interactions through hydrogen bonding, potentially leading to a well-ordered packing structure crucial for high mobility.
However, the lack of experimental data on its charge transport properties in OFETs means its potential remains largely theoretical. Future research should focus on fabricating and characterizing devices based on this material to ascertain its mobility, on/off ratio, and, critically, its stability, which could be influenced by the reactive hydroxyl groups.
Pentacene: The High-Mobility Standard
Pentacene has long been a workhorse in organic electronics due to its impressive hole mobility. Its rigid, planar structure and herringbone packing in thin films provide excellent pathways for charge transport.
Causality of Performance: The high mobility of pentacene is a direct consequence of the strong electronic coupling between adjacent molecules in its crystalline state. This is facilitated by the close π-π stacking distances. However, the high-lying Highest Occupied Molecular Orbital (HOMO) of pentacene makes it susceptible to oxidation by atmospheric oxygen and moisture, leading to a rapid degradation of device performance in ambient conditions.
PTCDI Derivatives: Tunable Electron Transport
PTCDI derivatives are exemplary n-type semiconductors. The ability to modify the alkyl side chains attached to the imide positions allows for fine-tuning of their solubility and thin-film morphology.
Causality of Performance: The electron-withdrawing nature of the diimide core leads to a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The molecular packing of PTCDI derivatives can be controlled by the length and branching of the alkyl chains, which in turn dictates the electron mobility. Longer, linear alkyl chains can promote more ordered packing and higher mobility. Their chemical stability is generally good, making them suitable for a range of applications.
C60: Isotropic Electron Conduction
The unique spherical structure of C60 provides it with distinct advantages as an n-type semiconductor.
Causality of Performance: C60 molecules pack in a face-centered cubic (fcc) lattice, which allows for efficient three-dimensional charge transport. This isotropic conductivity is in contrast to the more anisotropic transport observed in planar molecules like pentacene and PTCDI. C60 exhibits high electron mobility and large on/off ratios. While more stable than pentacene, C60-based devices can still exhibit performance degradation upon exposure to air and light.
Experimental Methodologies
To ensure a fair and objective comparison, standardized fabrication and characterization protocols are essential. Below are representative step-by-step methodologies for creating and testing OFETs with the discussed materials.
General OFET Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating organic semiconductors.
Caption: A generalized workflow for the fabrication of bottom-gate, top-contact organic field-effect transistors (OFETs).
Detailed Protocol: Vacuum Deposition of Pentacene OFETs
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by sonicating sequentially in acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the semiconductor film quality.
-
-
Pentacene Deposition:
-
Place the prepared substrate in a high-vacuum thermal evaporator with a base pressure below 10⁻⁶ Torr.
-
Deposit a 50 nm thick film of pentacene at a deposition rate of 0.1-0.2 Å/s. The substrate temperature should be maintained at room temperature or slightly elevated (e.g., 60 °C) to promote crystalline growth.
-
-
Electrode Deposition:
-
Without breaking the vacuum, deposit 50 nm thick gold source and drain electrodes through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).
-
-
Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS) in an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
-
Extract the charge carrier mobility from the saturation regime of the transfer curve and the on/off ratio.
-
Detailed Protocol: Solution Processing of PTCDI-Derivative OFETs
-
Substrate Preparation:
-
Follow the same substrate cleaning and surface treatment steps as for the pentacene OFET. A hydrophobic surface is generally preferred for many solution-processed organic semiconductors.
-
-
Semiconductor Solution Preparation:
-
Dissolve the PTCDI derivative (e.g., N,N'-ditridecylperylenetetracarboxylic diimide, PTCDI-C13) in a suitable organic solvent (e.g., chloroform or dichlorobenzene) at a concentration of 5-10 mg/mL. Gentle heating may be required to fully dissolve the material.
-
-
Film Deposition:
-
Deposit the semiconductor solution onto the prepared substrate using spin-coating. A typical spin-coating recipe would be a two-step process: 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
Anneal the film on a hotplate at a temperature optimized for the specific PTCDI derivative (e.g., 100-150 °C) for 10-30 minutes to improve film crystallinity.
-
-
Electrode Deposition and Characterization:
-
Follow the same electrode deposition and characterization steps as described for the pentacene OFET.
-
Molecular Structures and Charge Transport Pathways
The arrangement of molecules in the solid state is paramount for efficient charge transport. The following diagrams illustrate the molecular structures and a conceptual representation of charge transport.
Caption: Molecular structures of the discussed organic semiconductors.
Caption: Conceptual illustration of charge transport mechanisms in organic semiconductors.
Conclusion and Future Outlook
This guide has provided a comparative overview of the performance of pentacene, PTCDI derivatives, and C60, while highlighting the potential of this compound as a subject for future investigation.
-
Pentacene remains a top choice for high-mobility p-type applications where environmental stability is not the primary concern or can be addressed through encapsulation.
-
PTCDI derivatives offer a versatile platform for stable, high-performance n-type OFETs with tunable properties.
-
C60 provides high electron mobility with the advantage of isotropic charge transport.
The path forward for organic electronics relies on the continued exploration of novel molecular structures. While this compound is currently a material of unknown electronic performance, its structural characteristics warrant a thorough investigation. Future studies should aim to synthesize high-purity samples, fabricate OFETs under various conditions, and report on its charge transport properties and stability. Such research is essential to unlock the full potential of new organic semiconductors and to continue the advancement of flexible and printed electronics.
References
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Tomura, M., Yamaguchi, H., Ono, K., & Saito, K. (2008). 6,11-Dihydroxynaphthacene-5,12-dione. Acta Crystallographica Section E: Structure Reports Online, 64(1), o172. [Link]
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Yagodkin, E., et al. (2011). Preparation of 6,11-Dihydroxy-5,12-tetracenedione. Organic Preparations and Procedures International, 43(4), 360-363. [Link]
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Anthony, J. E. (2006). Functionalized Pentacene and Other Acenes for Organic Electronics. Chemical Reviews, 106(12), 5028–5048. [Link]
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Jones, B. A., Ahrens, M. J., Yoon, M. H., Facchetti, A., Marks, T. J., & Wasielewski, M. R. (2004). Electron Transport in Perylenediimide-Based Organic Field-Effect Transistors. Angewandte Chemie International Edition, 43(46), 6363–6366. [Link]
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Coropceanu, V., Cornil, J., da Silva Filho, D. A., Olivier, Y., Silbey, R., & Brédas, J. L. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926–952. [Link]
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Validating the Crystal Structure of 6,11-dihydroxytetracene-5,12-dione: A Comparative Guide to X-ray Diffraction and Complementary Techniques
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and properties. This guide provides an in-depth technical comparison for validating the crystal structure of 6,11-dihydroxytetracene-5,12-dione, a quinonoid aromatic hydrocarbon with significant interest in materials science and medicinal chemistry. We will delve into the gold-standard method of single-crystal X-ray diffraction (SCXRD), while also critically evaluating complementary techniques that provide a more holistic and robust validation.
The Central Role of Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement within a crystalline solid.[1][2] The technique's power lies in its ability to provide a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.
The crystal structure of this compound has been successfully determined using SCXRD. The molecule is centrosymmetric and planar, with the molecules packing in a herringbone pattern.[3][4] This arrangement is stabilized by intermolecular C—H⋯O hydrogen bonds.[3][4]
Experimental Workflow for SCXRD Validation
The process of validating a crystal structure via SCXRD is a multi-step, self-validating system. Each stage is designed to ensure the quality and correctness of the final structural model.
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A Comparative Analysis of the Electronic Properties of Functionalized Tetracenes: A Guide for Researchers
Abstract
Tetracene, a foundational polycyclic aromatic hydrocarbon, possesses exceptional optical and electronic properties, making it a subject of intense research in organic electronics.[1][2] However, its practical application is often hindered by poor solubility and environmental instability. This guide provides a comparative analysis of the electronic properties of functionalized tetracenes, focusing on how strategic chemical modifications can overcome these limitations and tune material performance for advanced electronic devices. We will objectively compare the impact of prominent functional groups—specifically phenyl and triisopropylsilylethynyl (TIPS)—on key electronic parameters. This analysis is supported by experimental data on frontier molecular orbital (FMO) energies, charge carrier mobility, and solid-state packing, offering researchers a comprehensive resource for material design and selection.
Introduction: The Case for Functionalizing Tetracene
Organic semiconductors are the cornerstone of next-generation electronics, promising flexible, low-cost devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] Within the acene family, tetracene stands out due to its high intrinsic charge carrier mobility.[3] Unmodified tetracene, however, presents significant challenges. Its planar structure promotes strong intermolecular interactions, leading to low solubility in common organic solvents and making solution-based processing difficult. Furthermore, the tetracene core is susceptible to photooxidation, which degrades device performance over time.
Functionalization—the strategic attachment of chemical groups to the tetracene backbone—emerges as a powerful tool to address these issues. By modifying the molecular structure, we can systematically control:
-
Solubility and Processability: Attaching bulky side groups, like triisopropylsilylethynyl (TIPS), enhances solubility, enabling the use of cost-effective fabrication techniques like spin-coating.[4]
-
Solid-State Packing: Substituents can steer intermolecular arrangement, shifting it from the traditional, less efficient herringbone motif to more favorable π-stacked structures that enhance electronic communication between molecules.[1][2]
-
Electronic Energy Levels: Functional groups can raise or lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, allowing for precise tuning of the material's bandgap and optimizing charge injection from electrodes.[5]
-
Stability: Bulky groups can provide steric protection to the reactive sites of the tetracene core, improving its resistance to environmental degradation.
This guide will focus on a comparative analysis of two highly effective functionalization strategies: phenyl substitution and silylethynyl substitution.
The Unfunctionalized Tetracene Benchmark
Pristine tetracene serves as our essential baseline. In its crystalline form, it adopts a herringbone packing arrangement. While this structure allows for some degree of intermolecular electronic interaction, the overlap between the π-orbitals of adjacent molecules is not optimal for charge transport. Its electronic properties are well-documented, but its practical use in solution-processed devices is limited.
Comparative Analysis of Functionalized Tetracenes
Phenyl-Substituted Tetracenes: Engineering Superior π-π Interactions
Mechanism: The introduction of phenyl groups onto the tetracene core is a promising strategy to significantly boost charge mobility.[1][6] Molecular modeling and single-crystal analysis reveal that the phenyl substituent alters the crystal packing.[1][2] This modification enhances the electronic coupling between neighboring molecules by promoting π–π stacking interactions, which are crucial for efficient charge transport.[1][6] This improved overlap creates more effective pathways for charge carriers to move through the material.
Experimental Data & Discussion: Research on 2-phenyl-tetracene (Ph-TET) and its derivative, 2-(4-dodecyl-phenyl)-tetracene (C12-Ph-TET), provides compelling evidence for this enhancement.[2][5] Top-contact OFETs fabricated with these materials exhibit remarkable p-channel characteristics with charge mobilities reaching up to 1.08 cm²/V·s for Ph-TET and 1.80 cm²/V·s for C12-Ph-TET.[1][2] These values represent a significant improvement over most reported tetracene derivatives.[2][5]
The addition of the long dodecyl chain in C12-Ph-TET has a minimal effect on the optical bandgap (2.21 eV for both materials) but influences the morphology of the thin film, resulting in large grains which correspond to higher mobilities.[1][5] Cyclic voltammetry measurements show that the HOMO energy level is -5.36 eV for Ph-TET and -5.46 eV for C12-Ph-TET, while the LUMO levels are -3.15 eV and -3.25 eV, respectively.[2][5]
Silylethynyl-Substituted Tetracenes: Balancing Solubility and Performance
Mechanism: The attachment of bulky trialkylsilylethynyl groups, most notably triisopropylsilylethynyl (TIPS), is a widely adopted strategy for improving the solubility and stability of acenes.[4] The bulky TIPS groups prevent the planar tetracene cores from packing too tightly, thereby increasing their solubility in organic solvents.[4] This functionalization also profoundly influences the solid-state packing. Instead of the herringbone structure, TIPS-substituted acenes often arrange in a two-dimensional π-stacking motif, which is highly beneficial for charge transport in OFETs.[4]
Experimental Data & Discussion: For 5,12-bis(triisopropylsilylethynyl)tetracene (TIPS-Tc), DFT calculations place the HOMO level at approximately -5.15 eV and the LUMO level at -2.79 eV.[7] While the primary benefit of TIPS functionalization is enhanced solution processability, it also facilitates the formation of crystalline thin films with favorable molecular orientations for charge transport.[8] Although direct comparisons of mobility can vary significantly with film preparation conditions, the ability to form well-ordered polycrystalline films from solution is a key advantage.[9] However, the functionalization can also impact other photophysical processes. For instance, in TIPS-Tc, rapid singlet dissociation at a molecule/TiO₂ interface can outcompete the singlet fission process, a phenomenon of interest for advanced photovoltaic applications.[8]
Quantitative Data Summary
The following table summarizes the key electronic properties of the discussed tetracene derivatives for objective comparison.
| Compound Name | Functional Group | HOMO (eV) | LUMO (eV) | Optical Bandgap (Eopt, eV) | Hole Mobility (μ) (cm²/V·s) | Primary Packing Motif |
| Tetracene | None | ~ -5.40[10] | ~ -2.95[10] | ~ 2.45[10] | ~ 0.1 - 1.0 (single crystal) | Herringbone |
| Ph-TET | 2-phenyl | -5.36[2][5] | -3.15[2][5] | 2.21[2][5] | up to 1.08[2][5] | π-stacked |
| C12-Ph-TET | 2-(4-dodecyl-phenyl) | -5.46[2][5] | -3.25[2][5] | 2.21[2][5] | up to 1.80[2][5] | π-stacked |
| TIPS-Tc | 5,12-bis(TIPS-ethynyl) | -5.15[7] | -2.79[7] | ~ 2.32[7] | Varies with processing | 2D π-stacked |
Experimental Methodologies: A Practical Guide
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. This section details the methodologies for the synthesis and characterization of functionalized tetracenes.
Synthesis of Phenyl-Substituted Tetracenes
The synthesis of Ph-TET and C12-Ph-TET is efficiently achieved via a Suzuki coupling reaction, a robust and versatile palladium-catalyzed cross-coupling method ideal for forming carbon-carbon bonds.
Protocol: Suzuki Coupling for Ph-TET Synthesis[5]
-
Reactant Preparation: In a Schlenk flask under an inert argon atmosphere, combine 2-bromotetracene, phenylboronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%).
-
Solvent and Base: Add a degassed solvent mixture, typically toluene and water, and a base such as sodium carbonate (Na₂CO₃) (2.0 equivalents). The base is crucial for activating the boronic acid.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final 2-phenyl-tetracene product.
Characterization of Electronic Properties
Protocol: Cyclic Voltammetry (CV) for FMO Energy Level Determination[1][11]
Cyclic voltammetry is an indispensable electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. The working electrode is typically a glassy carbon or platinum disk, the reference electrode is Ag/AgCl, and the counter electrode is a platinum wire.[1]
-
Solution Preparation: Prepare a solution of the functionalized tetracene (approx. 1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.[1]
-
Measurement: Immerse the electrodes in the solution. Apply a potential sweep, scanning towards positive potential to measure the oxidation onset (E_ox). If the reduction is accessible, scan towards negative potential to measure the reduction onset (E_red). A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for calibration.
-
Data Analysis:
-
Calculate the HOMO energy level using the empirical formula: E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV .
-
If a reversible reduction peak is observed, the LUMO can be calculated similarly: E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV .
-
Alternatively, the LUMO level can be estimated from the HOMO level and the optical bandgap (E_opt) determined from UV-Vis spectroscopy: E_LUMO = E_HOMO + E_opt .[5]
-
Protocol: OFET Fabrication and Mobility Measurement[6][12]
The charge carrier mobility (μ) is a direct measure of a semiconductor's performance and is best determined by fabricating and testing an Organic Field-Effect Transistor (OFET). The bottom-gate, top-contact configuration is a widely used and reliable architecture.
-
Substrate Preparation: Begin with a heavily n-doped silicon (n⁺⁺ Si) wafer, which serves as the gate electrode. A layer of silicon dioxide (SiO₂) on top acts as the gate dielectric. Clean the substrate ultrasonically in acetone and isopropanol, then treat with an oxygen plasma or piranha solution to create a hydrophilic surface.
-
Dielectric Surface Modification (Optional but Recommended): To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This passivates surface traps and promotes better crystal growth of the organic semiconductor.
-
Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of the functionalized tetracene onto the prepared substrate. This can be done via thermal evaporation in a high-vacuum chamber or by spin-coating from a solution. The substrate temperature during deposition is a critical parameter that influences film morphology.[1]
-
Source-Drain Electrode Deposition: Using a shadow mask, thermally evaporate the source and drain electrodes (typically Gold) on top of the organic semiconductor layer. This completes the top-contact configuration.
-
Characterization: Place the completed device in a probe station. Use a semiconductor parameter analyzer to measure the output and transfer characteristics.
-
Mobility Calculation: The field-effect mobility (μ) in the saturation regime is calculated from the slope of the transfer curve (√I_DS vs. V_G) using the following equation: I_DS = (W / 2L) * μ * C_i * (V_G - V_T)² where I_DS is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.[6]
Visualizations: Structure-Property Relationships
Diagrams are essential for visualizing the concepts discussed. The following Graphviz diagrams illustrate key relationships and workflows.
Caption: Workflow for a top-contact, bottom-gate OFET.
Conclusion and Future Outlook
The functionalization of tetracene is a critical and highly effective strategy for tuning its electronic properties to meet the demands of modern organic electronics. This guide has demonstrated that:
-
Phenyl substitution is a powerful method for enhancing charge carrier mobility, with derivatives like C12-Ph-TET achieving values as high as 1.80 cm²/V·s by promoting favorable π-stacking interactions. [1][2]* Silylethynyl (TIPS) substitution provides an excellent means to improve solubility and processability, enabling solution-based fabrication while maintaining good electronic performance through the formation of 2D π-stacked structures. [4] The choice of functional group represents a deliberate engineering decision to balance performance with processability. Future research will undoubtedly explore novel functional groups and multifunctional derivatives that can simultaneously optimize mobility, stability, and energy levels. The continued synergy between synthetic chemistry, materials characterization, and device engineering will drive the development of the next generation of high-performance organic semiconductors based on the versatile tetracene scaffold.
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Phenyl substitution in tetracene: a promising strategy to boost charge mobility in thin film transistors. Journal of Materials Chemistry C. [Link]
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Phenyl substitution in tetracene: a promising strategy to boost charge mobility in thin film transistors. Journal of Materials Chemistry C. [Link]
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Soft lithography fabrication of all-organic bottom-contact and top-contact field effect transistors. ResearchGate. [Link]
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Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. Journal of Semiconductors. [Link]
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EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University. [Link]
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Dynamics of singlet fission and electron injection in self-assembled acene monolayers on titanium dioxide. Chemical Science. [Link]
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Cyclic Voltammetry Experiment. Gamry Instruments. [Link]
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Doping-induced electronic transport properties in tetracene-based molecular device. Springer. [Link]
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HOMO and LUMO energy levels of a) naphthalene, b) anthracene, c) tetracene, and d) pentacene calculated at B3LYP/6‐31G(d) level of theory. ResearchGate. [Link]
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Device-Based Probe of Triplet Exciton Diffusion in Singlet Fission Materials. The Journal of Physical Chemistry Letters. [Link]
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Functionalized Pentacene: Improved Electronic Properties from Control of Solid-State Order. Journal of the American Chemical Society. [Link]
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The Unsung Precursor: Benchmarking High-Performance Organic Field-Effect Transistors Derived from 6,11-Dihydroxytetracene-5,12-dione
A Technical Guide for Researchers in Organic Electronics
In the pursuit of next-generation flexible and low-cost electronics, the performance of Organic Field-Effect Transistors (OFETs) is paramount. While much attention is given to the final organic semiconductor, the precursors that enable their synthesis are the unsung heroes of high-performance devices. This guide provides an in-depth technical comparison of OFETs based on materials derived from a pivotal precursor, 6,11-dihydroxytetracene-5,12-dione. While not typically employed as the active semiconductor itself, its role in synthesizing a family of high-mobility tetracene-based materials makes it a cornerstone in the field of organic electronics.
This guide will delve into the performance benchmarks of OFETs utilizing tetracene and its functionalized derivatives, offering a comparative analysis against other leading organic semiconductors. We will explore the critical link between molecular structure, solid-state packing, and device performance, providing a rationale for the experimental choices that lead to optimized OFETs. Detailed experimental protocols for both the synthesis of a model tetracene derivative and the fabrication of an OFET device are provided to bridge theory with practical application.
The Central Role of Tetracene and its Derivatives
Tetracene, a polycyclic aromatic hydrocarbon with four linearly fused benzene rings, has long been a subject of intense research in organic electronics due to its excellent charge transport properties. Single crystals of tetracene have demonstrated hole mobilities as high as 1.3 cm²/(V·s), making it a benchmark material for understanding intrinsic charge transport in organic solids[1]. The performance of tetracene-based OFETs is highly dependent on the crystalline quality and molecular packing of the active layer.
Functionalization of the tetracene core, often starting from precursors like this compound, has emerged as a powerful strategy to tune its electronic properties, solubility, and solid-state organization. For instance, the introduction of chloro-substituents can alter the crystal packing from a herringbone to a more favorable π-stacked arrangement, leading to enhanced charge carrier mobility.
Comparative Performance Analysis of Tetracene-Based OFETs and Alternatives
The efficacy of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table provides a comparative overview of these metrics for OFETs based on tetracene, its derivatives, and other prominent organic semiconductors. This data, compiled from various studies, highlights the competitive performance of the tetracene family of materials.
| Organic Semiconductor | Device Type & Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference(s) |
| Tetracene | Single Crystal | 0.56 | 1.0 x 10⁵ | - | [1][2] |
| Tetracene | Thin Film (Solution-processed) | 6.42 x 10⁻² | 2.6 x 10⁴ | - | [1][2] |
| 5,6,11,12-Tetrachlorotetracene | Single Crystal | 1.7 | - | - | [3] |
| Rubrene (Tetraphenyltetracene) | Single Crystal | ~8 | >10⁶ | ~0 | [4] |
| Pentacene | Thin Film (Vacuum-deposited) | 0.37 - 1.5 | 10⁷ - >10⁸ | Near-zero to -17 | [5][6][7] |
| Triethylsilylethynyl (TES) Anthradithiophene | Thin Film (Solution-processed) | 1.0 | 10⁷ | - | [8] |
Analysis of Performance Metrics:
-
Mobility (μ): Rubrene, a tetraphenyl-substituted tetracene, stands out with exceptionally high hole mobilities, often exceeding those of amorphous silicon. This is attributed to its unique crystal packing which facilitates efficient intermolecular charge hopping. Functionalized tetracenes, such as 5,6,11,12-tetrachlorotetracene, also exhibit mobilities exceeding that of pristine tetracene, underscoring the impact of molecular engineering.
-
On/Off Ratio (Ion/Ioff): High on/off ratios are crucial for the switching applications of transistors. The materials listed generally exhibit excellent on/off ratios, typically in the range of 10⁵ to 10⁸, indicating low leakage currents in the "off" state.
-
Threshold Voltage (Vth): A low threshold voltage is desirable for low-power operation. While Vth can be influenced by factors such as interface traps and the choice of dielectric material, many high-performance organic semiconductors, including rubrene and optimized pentacene devices, can achieve near-zero threshold voltages.
From Precursor to Performance: A Deliberate Experimental Design
The journey from a precursor molecule to a high-performance OFET involves a series of carefully controlled experimental steps. The rationale behind these choices is critical for achieving reproducible and optimal results.
Synthesis of a Functionalized Tetracene: A Conceptual Workflow
The synthesis of functionalized tetracenes often begins with a common intermediate like this compound. The following diagram illustrates a generalized synthetic pathway to a functionalized tetracene derivative.
Caption: Generalized synthetic workflow from this compound to a high-purity functionalized tetracene.
The choice of functional groups and the reaction conditions are pivotal in determining the final properties of the semiconductor. Purification of the final product, often through techniques like gradient sublimation, is a critical step to remove impurities that can act as charge traps and degrade device performance.
OFET Fabrication: A Step-by-Step Protocol
The fabrication of an OFET device requires precise control over the deposition of various layers. Both solution-based and vacuum deposition techniques are commonly employed. Here, we outline a general protocol for a bottom-gate, top-contact (BGTC) OFET architecture, which is a common configuration for research purposes.
Experimental Protocol: BGTC OFET Fabrication
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric).
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote ordered growth of the organic semiconductor. This is a crucial step as the interface between the dielectric and the semiconductor significantly influences charge transport.
-
-
Organic Semiconductor Deposition:
-
Solution-Processing (for soluble derivatives):
-
Dissolve the synthesized and purified functionalized tetracene in a suitable organic solvent (e.g., chloroform, toluene).
-
Deposit the solution onto the treated substrate using spin-coating or drop-casting to form a thin film.
-
Anneal the film at an optimized temperature to improve crystallinity and remove residual solvent.
-
-
Vacuum Thermal Evaporation (for less soluble materials like pristine tetracene):
-
Place the substrate and the organic semiconductor powder in a high-vacuum chamber.
-
Heat the organic material until it sublimes and deposits as a thin film onto the substrate. The substrate temperature and deposition rate are critical parameters to control film morphology.
-
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.
-
Deposit a suitable metal, typically gold (Au), through thermal evaporation. The channel length and width are determined by the dimensions of the shadow mask.
-
-
Device Characterization:
-
Perform current-voltage (I-V) measurements in a controlled environment (e.g., in a nitrogen-filled glovebox or in vacuum) to minimize the effects of ambient air and moisture.
-
Extract the key performance parameters (mobility, on/off ratio, threshold voltage) from the transfer and output characteristics of the OFET.
-
Caption: Workflow for the fabrication of a bottom-gate, top-contact (BGTC) Organic Field-Effect Transistor.
Conclusion and Future Outlook
While this compound may not be the active component in the final device, its significance as a versatile precursor for a wide range of high-performance tetracene-based organic semiconductors is undeniable. The ability to chemically modify the tetracene core allows for the fine-tuning of its electronic and structural properties, leading to OFETs with performance metrics that rival and, in some cases, exceed those of amorphous silicon.
The comparative data presented in this guide demonstrates that tetracene derivatives, particularly rubrene, are among the top-performing p-type organic semiconductors. The continued exploration of novel functionalization strategies, coupled with advances in device fabrication and interface engineering, will undoubtedly push the performance boundaries of organic electronics even further. For researchers and drug development professionals venturing into this field, a deep understanding of the entire material lifecycle, from precursor synthesis to device characterization, is essential for innovation and success.
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Bridging the Gap: A Comparative Guide to the Theoretical and Experimental Band Gap of 6,11-dihydroxytetracene-5,12-dione
For researchers, scientists, and professionals in drug development and organic electronics, a precise understanding of a molecule's electronic properties is paramount. The band gap, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the optical and electronic behavior of materials. This guide provides an in-depth comparison of the theoretical and experimental approaches to determining the band gap of 6,11-dihydroxytetracene-5,12-dione, a polycyclic aromatic hydrocarbon with a quinone structure, highlighting the nuances of each method and the origins of their potential discrepancies.
Introduction to this compound
This compound, also known as 6,11-dihydroxynaphthacene-5,12-dione, is a planar organic molecule featuring a tetracene backbone functionalized with two hydroxyl (-OH) and two ketone (C=O) groups. This combination of an extended π-conjugated system with electron-donating hydroxyl groups and electron-withdrawing quinone moieties suggests interesting electronic and photophysical properties, making it a candidate for applications in organic semiconductors, sensors, and pharmaceutical research. The band gap of this molecule is a key determinant of its potential performance in such applications.
Experimental Determination of the Optical Band Gap
The optical band gap of an organic molecule is typically determined from its UV-Visible absorption spectrum. The absorption of light promotes an electron from the HOMO to the LUMO, and the energy corresponding to the onset of this absorption provides an experimental measure of the band gap.
Methodology: UV-Visible Spectroscopy
A solution of this compound is prepared in a suitable solvent, and its absorption spectrum is recorded using a UV-Visible spectrophotometer. The wavelength at which the absorption begins to rise from the baseline (the absorption edge, λ_onset) is used to calculate the optical band gap (E_g) using the following equation:
Eg (eV) = 1240 / λonset (nm)
A study of the photophysics of this compound in various organic solvents revealed a red-shifted absorption band at 555 nm in protic or hydrogen-bond accepting solvents. This absorption is attributed to the HOMO-LUMO transition.
Experimental Data
| Parameter | Value | Reference |
| Absorption Maximum (λ_max) | 555 nm | [1] |
| Calculated Optical Band Gap (E_g) | ~2.23 eV |
Calculation: E_g = 1240 / 555 nm ≈ 2.23 eV
This value represents the energy required to excite an electron from the ground state to the first excited state in a solution environment.
Caption: Workflow for experimental band gap determination.
Theoretical Framework for Band Gap Calculation
Theoretical chemistry provides powerful tools to predict the electronic structure and properties of molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods for calculating the band gap of organic molecules.
Methodology: DFT and TD-DFT
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically done using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)).
-
Frontier Molecular Orbital (FMO) Analysis: Once the geometry is optimized, the energies of the HOMO and LUMO are calculated. The difference between these energies provides a first approximation of the band gap (the "HOMO-LUMO gap").
-
Excitation Energy Calculation (TD-DFT): For a more accurate prediction of the optical band gap, TD-DFT is employed. This method calculates the energies of electronic transitions from the ground state to various excited states. The energy of the first allowed transition is the theoretically predicted optical band gap.
While no specific theoretical band gap calculations for this compound were found in the reviewed literature, we can consider the parent molecule, tetracene, as a theoretical reference point.
Theoretical Data for Tetracene
| Method | Calculated Band Gap (eV) | Reference |
| DFT (PBE0) | 2.39 | [2] |
| DFT (B3LYP) | ~2.46 | [3] |
It is important to note that the choice of functional and basis set in DFT calculations can significantly influence the results.[4]
Sources
The Versatile Scaffold: A Comparative Guide to the Applications of 6,11-Dihydroxytetracene-5,12-dione
Introduction: The Enduring Potential of a Polycyclic Quinone
6,11-dihydroxytetracene-5,12-dione, a π-extended naphthazarin, is a planar, centrosymmetric molecule that has garnered significant interest as a versatile building block in materials science and medicinal chemistry.[1] Its rigid, aromatic core, coupled with the reactive hydroxyl and quinone functionalities, provides a unique platform for the synthesis of a diverse array of derivatives with tunable electronic and biological properties. This guide will dissect the performance of this scaffold in three key application areas, comparing it with established alternatives and providing the experimental context necessary for informed research and development decisions.
Section 1: Organic Electronics - In Pursuit of High-Performance Semiconductors
The tetracene core is a well-established p-type organic semiconductor, valued for its high charge carrier mobility.[2][3] However, the parent tetracene molecule suffers from limited stability in air and light.[2] Functionalization is a critical strategy to overcome these limitations and to modulate the solid-state packing, which is paramount for efficient charge transport. This compound serves as a key precursor for such functionalized tetracenes.
Comparative Performance of Tetracene-Based Organic Field-Effect Transistors (OFETs)
The performance of an OFET is primarily characterized by its charge carrier mobility (µ), on/off ratio, and threshold voltage (Vth). While data for OFETs derived directly from this compound is nascent, we can draw valuable comparisons from closely related tetracene derivatives and the benchmark material, pentacene.
| Compound | Mobility (µ) (cm²/V·s) | On/Off Ratio | Deposition Method | Reference |
| Tetracene (Single Crystal) | 0.56 | 1.0 x 10⁵ | Solution | [3] |
| Tetracene (Thin Film) | 6.42 x 10⁻² | 2.6 x 10⁴ | Solution | [3] |
| 2,3-dialkoxy tetracene derivative | High (qualitative) | - | Solution (Gel) | [2] |
| Acene-thiophene hybrid (tetracene derivative 25) | 0.5 | - | Vapor | [2] |
| Pentacene (benchmark) | 0.84 ± 0.02 | > 10⁵ | Vapor | [4] |
| Functionalized Pentacene (solution-deposited) | 0.17 | > 10⁵ | Solution | [5] |
Analysis: The data indicates that while pristine tetracene shows respectable mobility, functionalization is key to achieving higher performance and processability. The acene-thiophene hybrid demonstrates that strategic substitution on the tetracene core can lead to mobilities rivaling that of pentacene. The solution-processability of alkoxy-substituted tetracenes opens avenues for low-cost, large-area electronics. The hydroxyl groups of this compound offer convenient handles for introducing such solubilizing and electronically-tuning functional groups.
Experimental Protocol: Fabrication of a Solution-Processed OFET
This protocol outlines a general procedure for fabricating a top-contact, bottom-gate OFET, a common architecture for evaluating new organic semiconductors.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (gate dielectric)
-
Octadecyltrichlorosilane (OTS) for surface modification
-
The tetracene derivative synthesized from this compound
-
High-purity organic solvent (e.g., chlorobenzene, toluene)
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is sequentially sonicated in acetone and isopropanol, followed by drying under a stream of nitrogen.
-
Dielectric Surface Modification: The substrate is treated with an OTS self-assembled monolayer to improve the semiconductor-dielectric interface.
-
Semiconductor Deposition: A solution of the tetracene derivative is prepared in a high-purity organic solvent and spin-coated or drop-casted onto the OTS-treated substrate to form a thin film.
-
Annealing: The film is annealed at a specific temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Gold source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask.
-
Characterization: The electrical characteristics of the OFET are measured in a probe station under ambient or inert conditions.
Section 2: Photodynamic Therapy - A New Light on Cancer Treatment
Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce tumor cell death.[6][7] Higher polycyclic quinones that absorb in the therapeutic window (600-900 nm) are promising candidates for PDT.[6]
Photophysical Properties and Their Implications for PDT
An ideal photosensitizer should exhibit strong absorption in the red or near-infrared region for deeper tissue penetration, a high singlet oxygen quantum yield (ΦΔ), and good photostability.
| Property | 6,11-dihydroxynaphthacene-5,12-dione | Ideal Photosensitizer | Reference |
| Absorption Maximum (λmax) | 555 nm (in protic solvents) | 600-900 nm | [8] |
| Fluorescence Quantum Yield (Φf) | Low | Low (favors intersystem crossing) | [8] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly reported, but low Φf is indicative of potentially high ΦΔ | High | |
| Photostability | Not explicitly reported, but quinones can be susceptible to photodegradation.[9] | High |
Analysis: 6,11-dihydroxynaphthacene-5,12-dione exhibits absorption that is approaching the therapeutic window, and its low fluorescence quantum yield is a promising indicator for efficient intersystem crossing to the triplet state, a prerequisite for singlet oxygen generation.[8] Further derivatization could red-shift the absorption and enhance photostability. The core structure presents a viable starting point for developing novel photosensitizers.
Experimental Protocol: In Vitro Evaluation of a Photosensitizer
This protocol describes a standard method for assessing the photodynamic efficacy of a new photosensitizer in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
The photosensitizer to be tested
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
MTT or other viability assay reagents
-
A light source with a wavelength corresponding to the photosensitizer's absorption maximum
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of the photosensitizer for a specific duration.
-
Washing: The cells are washed with PBS to remove any unbound photosensitizer.
-
Irradiation: The cells are irradiated with a specific light dose. A parallel set of plates is kept in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: The cells are incubated for 24-48 hours.
-
Viability Assay: Cell viability is assessed using an MTT assay, which measures mitochondrial activity.
-
Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated for both light-treated and dark-control groups to determine the phototoxicity and cytotoxicity.
Section 3: Medicinal Chemistry - A Scaffold for Anticancer Drug Discovery
The quinone moiety is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer effects.[10][11] The tetracene-5,12-dione core is notably present in the anthracycline class of chemotherapeutics, such as doxorubicin.
Comparative Anticancer Activity of Quinone Derivatives
The in vitro anticancer activity of a compound is typically evaluated by its IC₅₀ value, the concentration at which it inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Tetrahydroxyquinone | Leukemia (HL-60) | ~5 µg/mL (~29 µM) | Induces apoptosis via the mitochondrial pathway | [12] |
| 1,3-bis(2-ethoxyphenyl)triazene C (for comparison) | Prostate (PC3) | 0.590 | Cytotoxic | [13] |
| 1,3-bis(2-ethoxyphenyl)triazene C (for comparison) | Breast (MCF-7) | 0.56 | Cytotoxic | [13] |
| Aminated Quinolinequinone (AQQ6) | Prostate (DU-145) | < 5 | Induces G0/G1 cell cycle arrest, apoptosis, and necrosis | [14] |
| Doxorubicin (clinical drug) | Varies widely | Sub-micromolar to low micromolar | DNA intercalation, topoisomerase II inhibition | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines
-
The test compound (derivatives of this compound)
-
Complete cell culture medium
-
MTT reagent
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for 24-72 hours.
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion: A Scaffold of Opportunity
This compound stands as a molecule of significant promise, offering a versatile and tunable platform for innovation across multiple scientific disciplines. Its derivatives have demonstrated the potential to function as high-performance organic semiconductors, potent photosensitizers for photodynamic therapy, and promising scaffolds for the development of novel anticancer agents. The comparative data and experimental protocols provided in this guide aim to equip researchers with the foundational knowledge to harness the full potential of this remarkable compound and its future generations of derivatives.
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Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens. (n.d.). PubMed Central. [Link]
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Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (2022). ResearchGate. [Link]
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Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). Springer. [Link]
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A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. (n.d.). PubMed Central. [Link]
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Impact of Structure, Threshold Voltage, and Noise over the Performance of Pentacene Based OFET: A Comparative Study. (n.d.). Journal of Physics: Conference Series. [Link]
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6,11-Dihydroxy-5,12-naphthacenedione. (n.d.). SpectraBase. [Link]
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Optimization of OFET Performance with Pentacene as Organic Material. (n.d.). SciSpace. [Link]
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A Comparative Guide to Hole and Electron Mobility in Tetracene-Based Materials
For researchers, material scientists, and professionals in organic electronics, understanding the charge transport properties of semiconductor materials is paramount. Tetracene, a polycyclic aromatic hydrocarbon, has long been a benchmark material in the field due to its relatively high charge carrier mobility and well-defined crystalline structure. This guide provides an in-depth comparative study of hole and electron mobility in tetracene and its derivatives, grounded in experimental data and established measurement techniques. We will explore the fundamental principles of charge transport in these materials, compare the methodologies used to quantify mobility, and analyze the structure-property relationships that govern their performance.
Fundamentals of Charge Transport in Tetracene
In organic molecular crystals like tetracene, charge transport is fundamentally different from that in inorganic semiconductors. The weak van der Waals interactions between molecules result in a charge transport mechanism that is often described by hopping models, where charge carriers (holes or electrons) move between adjacent molecules.[1][2][3] The efficiency of this process, quantified by charge carrier mobility (µ), is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the molecular packing in the solid state.[4][5]
Tetracene typically crystallizes in a herringbone packing motif. This arrangement, and the degree of π-orbital overlap between neighboring molecules, is a critical determinant of mobility.[6] Generally, hole transport is more efficient in pristine tetracene than electron transport. This is often attributed to the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) wavefunctions and their overlap. Consequently, tetracene is predominantly considered a p-type (hole-transporting) semiconductor.
Key Techniques for Measuring Charge Carrier Mobility
Several experimental techniques are employed to measure charge carrier mobility in organic semiconductors. The choice of method depends on the material form (e.g., single crystal, thin film), the device architecture, and the specific information sought. The three most common techniques are Time-of-Flight (TOF), Field-Effect Transistor (FET), and Space-Charge-Limited Current (SCLC).
Time-of-Flight (TOF)
The TOF method directly measures the drift mobility of charge carriers in the bulk of a material.[7] In a typical TOF experiment, a thin sample is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one electrode. Under an applied electric field, these carriers drift across the sample to the counter electrode. The time it takes for the carriers to traverse the sample thickness (the transit time) is measured from the transient photocurrent.[7][8]
The mobility (µ) is then calculated using the formula:
µ = d / (t * E) = d² / (t * V)
where d is the sample thickness, t is the transit time, E is the applied electric field, and V is the applied voltage.[7]
Causality in Experimental Choice: TOF is an excellent technique for probing the intrinsic bulk mobility of a material, minimizing influences from contacts and interfaces that can affect other measurement methods.[9] It is particularly well-suited for high-purity single crystals.
Field-Effect Transistor (FET)
FET measurements are used to determine the mobility of charge carriers in a thin film or at the surface of a single crystal within a transistor device structure. In an OFET, a gate electrode modulates the charge carrier density in the semiconductor layer, which is separated from the gate by a dielectric. By measuring the source-drain current as a function of the gate and source-drain voltages, the mobility can be extracted, typically in the saturation regime.
Causality in Experimental Choice: The FET geometry is highly relevant for practical electronic applications such as displays and sensors. This method measures the mobility in the charge accumulation layer at the semiconductor-dielectric interface, providing a good indication of how the material will perform in a real-world device.[10][11]
Space-Charge-Limited Current (SCLC)
The SCLC method is used to determine the bulk mobility in a simple two-terminal device structure. When an ohmic contact injects charge carriers into an insulator or a semiconductor, a space charge is formed. At a sufficiently high voltage, the current is no longer limited by the intrinsic carrier density but by the space charge itself.[12][13] In the trap-free case, the current density (J) follows the Mott-Gurney law:
J = (9/8) * ε * µ * (V² / d³)
where ε is the permittivity of the material, µ is the mobility, V is the applied voltage, and d is the thickness of the device.[12] By plotting J versus V², the mobility can be extracted from the slope of the linear region.
Causality in Experimental Choice: SCLC is a relatively simple and widely used technique for characterizing the mobility of thin films.[14][15] It provides information about the bulk transport properties and can also be used to investigate the presence of charge traps.[12]
Comparative Mobility Data for Tetracene-Based Materials
The charge carrier mobility of tetracene is highly sensitive to its physical form and purity. Single crystals, with their high degree of long-range molecular order, generally exhibit the highest mobilities. Thin films, which can be polycrystalline or amorphous, typically have lower mobilities due to the presence of grain boundaries and other structural defects that can trap charge carriers.
| Material | Form | Measurement Technique | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| Tetracene | Single Crystal | FET | 1.3 | - | [16] |
| Tetracene | Single Crystal | FET | 0.4 | - | [17][18] |
| Tetracene | Single Crystal | TOF / FET | ~1 | Dispersive Transport | [19] |
| Tetracene | Single Crystal | FET | 0.56 | - | [20][21] |
| Tetracene | Thin Film | FET | 6.42 x 10⁻² | - | [20][21] |
| DSB/Tetracene Heterostructure | Single Crystal | FET | 1.20 | 0.07 | [22] |
| Functionalized peri-tetracene | Thin Film | FET | 1.2 x 10⁻² | 6.1 x 10⁻⁵ | [23] |
DSB: Distyrylbenzene
As the data indicates, hole mobilities in tetracene single crystals consistently reach values around 1 cm²/Vs.[16][19] Thin-film mobilities are typically one to two orders of magnitude lower.[20][21] Electron mobility in pristine tetracene is significantly lower and often difficult to measure due to deep trapping of electrons.[19] However, functionalization of the tetracene core or the creation of heterostructures can enhance both hole and, notably, electron transport.[22][23]
The Role of Molecular Structure and Packing
The charge transport properties of tetracene can be tuned by chemical functionalization. Attaching different side groups to the tetracene core can influence its solubility, solid-state packing, and electronic properties.[24] For instance, functionalization can be used to modify the intermolecular distance and π-orbital overlap, thereby directly impacting the charge carrier mobility.
The creation of heterostructures, such as growing a crystalline layer of another organic material on a tetracene single crystal, has been shown to be an effective strategy to enhance mobility. In the case of a distyrylbenzene (DSB) layer on tetracene, the hole and electron mobilities were enhanced by factors of 2.0 and 9.7, respectively.[22] This enhancement is attributed to the energy level alignment at the interface, which helps to keep the charge transport channel away from trap states at the dielectric surface.[22]
Experimental Protocols
Time-of-Flight (TOF) Measurement Protocol
-
Sample Preparation: A tetracene single crystal or thick film (typically 5-20 µm) is sandwiched between two electrodes. One electrode must be semi-transparent to allow for photo-generation of charge carriers.[8]
-
Experimental Setup: The sample is placed in a circuit with a voltage source and a series resistor. A pulsed laser with a photon energy above the bandgap of tetracene is used for excitation. The transient voltage across the series resistor is monitored with an oscilloscope.
-
Measurement: A voltage is applied across the sample. A short laser pulse illuminates the semi-transparent electrode, creating a sheet of electron-hole pairs.
-
Data Acquisition: Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample. The movement of this charge sheet induces a current in the external circuit. When the charge sheet reaches the counter-electrode, the current drops.
-
Analysis: The transient photocurrent is recorded. The transit time (t) is determined from the shape of the photocurrent transient.[8] The mobility is then calculated using the TOF equation.
Self-Validation: The protocol is self-validating by confirming that the transit time is inversely proportional to the applied voltage and that the calculated mobility is independent of the electric field over a certain range.
Field-Effect Transistor (FET) Fabrication and Measurement Protocol
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.
-
Crystal/Film Deposition: A tetracene single crystal is carefully placed onto the substrate (a "flip-crystal" technique can be used to minimize damage), or a thin film is deposited by vacuum evaporation.[6][16]
-
Contact Deposition: Source and drain electrodes (typically gold) are deposited on top of the tetracene layer through a shadow mask.
-
Measurement: The device is placed in a probe station connected to a semiconductor parameter analyzer. The source-drain current (Ids) is measured while sweeping the source-drain voltage (Vds) at different gate voltages (Vg).
-
Analysis: The transfer characteristics (Ids vs. Vg at a constant Vds) are plotted. The mobility is extracted from the slope of the (Ids)1/2 vs. Vg plot in the saturation regime.
Self-Validation: The quality of the FET is confirmed by observing clear linear and saturation regimes in the output characteristics (Ids vs. Vds) and a high on/off current ratio.
Visualizing Charge Transport and Measurement Workflows
Caption: Conceptual diagram of hole transport in tetracene via a hopping mechanism, influenced by crystal packing.
Caption: Experimental workflow for the Time-of-Flight (TOF) mobility measurement technique.
Conclusion
Tetracene remains a cornerstone material for studying charge transport in organic semiconductors. This guide has provided a comparative analysis of hole and electron mobility in tetracene-based materials, highlighting the importance of the material's physical form and molecular structure. Single-crystal tetracene exhibits impressive hole mobilities, making it an excellent model system for fundamental studies. While pristine tetracene is not an efficient electron transporter, recent advances in chemical functionalization and heterostructure engineering are paving the way for developing high-performance, bipolar tetracene-based materials for a new generation of organic electronic devices. The choice of characterization technique—TOF, FET, or SCLC—is critical and should be guided by the specific research question, whether it is probing intrinsic bulk properties or evaluating performance in a device-relevant context.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,11-dihydroxytetracene-5,12-dione
Herein, we provide a comprehensive, step-by-step guide for the safe and compliant disposal of 6,11-dihydroxytetracene-5,12-dione. This document is intended for researchers, scientists, and drug development professionals who handle this compound. Our focus is to deliver essential, immediate safety and logistical information that goes beyond mere procedure, explaining the causality behind each recommendation to ensure a self-validating and inherently safe workflow.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a quinone derivative whose toxicological properties are not exhaustively studied.[1] However, available data and the nature of related chemical structures demand a cautious approach. The primary risks are associated with its irritant properties and potential environmental toxicity, a common trait for many polycyclic aromatic quinones.[2][3]
A laboratory chemical is considered waste once it is no longer intended for use.[4] At this point, it must be managed as hazardous waste to ensure human and environmental safety.[4][5]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 6,11-Dihydroxy-5,12-naphthacenedione | [3] |
| CAS Number | 1785-52-0 | [3] |
| Molecular Formula | C₁₈H₁₀O₄ | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Precautionary Statements | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given its hazard profile, strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All handling and preparation for disposal of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Spill Response : In the event of a spill, cordon off the area. For a solid spill, gently sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[1] Clean the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[9]
Primary Disposal Method: Off-Site Disposal via Certified Vendor
The most secure, compliant, and strongly recommended method for disposing of this compound is through a licensed hazardous waste management company.[6] This "cradle-to-grave" approach ensures regulatory compliance and minimizes laboratory risk.[5]
Step-by-Step Protocol for Off-Site Disposal
-
Waste Characterization : Treat all this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, rinsate) as hazardous waste.[9]
-
Segregation : It is critical to segregate this waste stream. Do not mix this compound waste with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[4] Incompatible wastes can react, leading to dangerous situations.[10]
-
Containerization :
-
Place the solid waste into a robust, leak-proof container that is chemically compatible. The original manufacturer's container is often a good choice if it's in good condition.[6]
-
Ensure the container lid is securely fastened at all times, except when adding waste.[4]
-
Do not fill containers beyond 90% capacity to prevent spills.[10]
-
-
Labeling :
-
Storage :
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup.[6] They will coordinate with a licensed hazardous waste transporter to ensure the waste is moved to a proper Treatment, Storage, and Disposal Facility (TSDF).[5][12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Management of Empty Containers
An empty container that held this compound must also be managed properly to remove residual hazards.
-
Triple Rinsing : The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[4][9]
-
Collect Rinsate : Crucially, all rinsate from this process is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container for liquid organic waste.[4][9]
-
Container Disposal : Once triple-rinsed and air-dried in a fume hood, the original hazard labels on the empty container should be completely defaced or removed.[13] The cap should be removed, and the container can then typically be disposed of in the regular laboratory trash or recycling.[9][13]
Concluding Remarks
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. The procedures outlined in this guide are designed to be robust and compliant with standard regulations. The primary directive is always to utilize your institution's EHS-managed waste disposal program, which leverages certified professionals for handling, transport, and final disposal. By adhering to these steps, you ensure a safe working environment for yourself and your colleagues while upholding the scientific community's commitment to responsible chemical management.
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A Senior Application Scientist's Guide to Handling 6,11-dihydroxytetracene-5,12-dione
This document provides essential safety and handling protocols for 6,11-dihydroxytetracene-5,12-dione. As the complete toxicological profile of this compound has not been fully investigated, this guide is founded on the precautionary principle, combining data from structurally related compounds and established best practices for chemical hygiene. Our objective is to empower you with a robust framework for safety that prioritizes risk mitigation at every step.
Hazard Assessment: Understanding the Risks
This compound is a quinone derivative, a class of compounds that warrants careful handling. While comprehensive hazard data is not available, aggregated information from suppliers provides a baseline for risk assessment.
-
Primary Hazards : The compound is classified as causing skin irritation.[1]
-
Physical Form : It is typically a solid powder, meaning the primary routes of exposure are inhalation of dust particles and direct contact with skin and eyes.[2]
-
Unknowns : Crucially, the full toxicological properties have not been thoroughly investigated.[3][4] This lack of data necessitates treating the compound as potentially harmful upon inhalation or ingestion.[3] Therefore, engineering controls and personal protective equipment (PPE) are not merely recommended; they are essential to a safe operational workflow.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to create a comprehensive barrier against exposure. The following equipment is mandatory when handling this compound.
| Protection Area | Required PPE | Standard / Specification | Causality and Rationale |
| Respiratory | Particulate Respirator | NIOSH-approved N95 or higher | The compound is a fine powder. A particulate respirator is essential to prevent inhalation of airborne dust, which is the most direct route for systemic exposure. All handling must be done within a certified chemical fume hood to further minimize ambient dust. |
| Eye & Face | Safety Goggles with Side Shields & Face Shield | ANSI Z87.1 / EN 166 | Goggles provide a seal against dust particles.[5] A face shield must be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing during solution preparation.[6] |
| Hand | Nitrile Gloves | EN 374 | Nitrile gloves provide adequate protection against incidental contact with chemical powders.[5] Double-gloving is recommended to facilitate safe doffing and minimize contamination risk. Always inspect gloves for tears or punctures before use.[2] |
| Body | Professional Lab Coat or Chemical-Resistant Apron | N/A | A buttoned lab coat protects against skin contact from minor spills and dust settlement. For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat. |
| Feet | Closed-toe Shoes | N/A | Protects feet from spills and dropped equipment. This is a standard and non-negotiable laboratory practice. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, repeatable workflow is critical for minimizing exposure and preventing contamination. The following diagram and steps outline the process from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Procedural Steps:
-
Preparation : Before bringing the chemical into the workspace, ensure your chemical fume hood has a valid certification. Assemble all necessary equipment (spatulas, weigh boats, glassware) and clearly label a dedicated hazardous waste container.
-
Donning PPE : Put on all required PPE in the correct order, finishing with gloves. Ensure your respirator has a proper seal.
-
Handling : All manipulations of the solid compound must occur deep within the sash of the fume hood to ensure containment of any dust. When weighing, do so gently to prevent aerosolization. Keep the primary container sealed when not actively dispensing.
-
Post-Handling Decontamination : After use, securely seal the primary container. Wipe it down with a damp cloth to remove any residual dust before removing it from the fume hood. Decontaminate the work surface.
-
Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing the most contaminated items first (outer gloves, lab coat) before removing eye and respiratory protection.
-
Disposal and Hygiene : Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the pre-designated hazardous waste container.[3] Wash hands thoroughly with soap and water after exiting the lab.[7]
Spill and Emergency Procedures
Spill Response :
-
Notify all personnel in the immediate area and restrict access.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent further dust dispersal.
-
Carefully sweep or scoop the material into your designated hazardous waste container.[3] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Clean the spill area thoroughly.
Exposure Response :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation : Move to fresh air immediately. If symptoms like respiratory irritation occur, seek medical attention.[7]
-
Ingestion : Rinse mouth with water and drink plenty of water. Get medical attention if symptoms occur.[3]
Disposal Plan
All waste contaminated with this compound, including used gloves, wipes, and contaminated labware, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed, and suitable container.[3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations. Do not flush down the drain or dispose of in regular trash.[3][4]
By integrating these safety protocols into your standard operating procedures, you establish a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
